molecular formula C13H16O4 B1499709 Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate CAS No. 83823-61-4

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Cat. No.: B1499709
CAS No.: 83823-61-4
M. Wt: 236.26 g/mol
InChI Key: UTHZUODGIWFCOP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-6-4-5-7-12(10)16-2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHZUODGIWFCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669504
Record name Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83823-61-4
Record name Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) represents a specialized class of


-keto esters characterized by a 

-aryl substituent.[1] Unlike simple acetoacetates, the presence of the electron-rich 2-methoxyphenyl moiety at the

-position introduces unique steric and electronic influences, significantly altering its reactivity profile in Knoevenagel condensations, Hantzsch syntheses, and heterocyclic ring closures. This guide provides a comprehensive analysis of its physicochemical properties, synthetic utility, and handling protocols, serving as a foundational resource for its application in medicinal chemistry.

Structural Identity & Molecular Architecture

The molecular architecture of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is defined by three distinct functional domains: the ethyl ester terminus, the reactive


-keto methylene core, and the lipophilic 2-methoxyphenyl tail.
Nomenclature & Identification
IdentifierValue
IUPAC Name Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Common Synonyms 4-(2-Methoxyphenyl)acetoacetic acid ethyl ester;

-(2-Methoxyphenyl)acetoacetate
CAS Number 83823-61-4
Molecular Formula C

H

O

SMILES CCOC(=O)CC(=O)Cc1ccccc1OC
InChI Key LVSAOJIIKXJZPV-UHFFFAOYSA-N
Electronic Structure & Tautomerism

A defining feature of this molecule is the keto-enol tautomerism inherent to the


-keto ester motif.[2] The equilibrium is driven by the stability of the intramolecular hydrogen bond in the cis-enol form and the conjugation of the enol double bond with the ester carbonyl.

Unlike simple ethyl acetoacetate, the bulky 2-methoxyphenyl group at the


-position exerts a steric influence that may slightly perturb the planar alignment required for optimal enolization, although the inductive effect of the benzyl ether oxygen remains minimal due to the methylene spacer.

Tautomerism cluster_features Structural Drivers Keto Keto Form (C-H Acidity at C2) Enol Enol Form (Intramolecular H-Bond) Keto->Enol Tautomerization (Solvent Dependent) feature1 Active Methylene (C2) pKa ~11 feature1->Keto feature2 Gamma-Aryl Sterics (2-OMe) feature2->Keto

Figure 1: Keto-enol tautomeric equilibrium. The equilibrium shifts based on solvent polarity, with non-polar solvents favoring the intramolecularly hydrogen-bonded enol form.

Physicochemical Profile

The following data aggregates experimental values where available and high-confidence predicted models (ACD/Labs, EPISuite) for missing experimental endpoints.

Physical Properties
PropertyValueSource/Method
Molecular Weight 236.26 g/mol Calculated
Physical State Viscous Oil / Low-melting SolidExperimental Observation
Boiling Point 314.0 - 315.0 °C (at 760 mmHg)Predicted (GoodScents)
Flash Point >110 °CPredicted
Density 1.125 ± 0.06 g/cm³Predicted
Refractive Index 1.518Predicted
Solubility & Lipophilicity

The 2-methoxy substituent increases lipophilicity compared to the unsubstituted benzyl analog.

ParameterValueInterpretation
LogP (Octanol/Water) 1.76 - 2.10Moderate Lipophilicity; Membrane Permeable
Water Solubility < 1 mg/mL (Slightly Soluble)Requires organic co-solvent (DMSO, EtOH)
TPSA 52.60 ŲGood oral bioavailability profile
H-Bond Acceptors 4Ester (2) + Ketone (1) + Ether (1)
H-Bond Donors 0(In Keto form)

Reactivity & Synthetic Utility

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate serves as a versatile C4 building block. Its reactivity is dominated by the electrophilicity of the ketone and ester carbonyls, and the nucleophilicity of the C2 carbon.

Primary Synthetic Pathways

The compound is frequently employed in the synthesis of heterocycles such as coumarins, quinolines, and pyrazoles.

  • Hantzsch Dihydropyridine Synthesis: Condensation with aldehydes and aminocrotonates yields 1,4-dihydropyridines, a scaffold common in calcium channel blockers.

  • Knorr Pyrazole Synthesis: Reaction with hydrazines targets the

    
    -dicarbonyl system to form pyrazoles.
    
  • Pechmann Condensation: Acid-catalyzed reaction with phenols (though less common for this specific ester compared to simple acetoacetates).

Reactivity cluster_rxns Synthetic Transformations Start Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Rxn1 Aldehyde + Amine (Hantzsch Synthesis) Start->Rxn1 Rxn2 Hydrazine (NH2NH2) (Knorr Synthesis) Start->Rxn2 Rxn3 Base + Alkyl Halide (C-Alkylation) Start->Rxn3 Product1 1,4-Dihydropyridines (Ca2+ Channel Blockers) Rxn1->Product1 Product2 3-(2-Methoxybenzyl)pyrazoles Rxn2->Product2 Product3 Alpha-Substituted Beta-Keto Esters Rxn3->Product3

Figure 2: Primary synthetic diversifications of the scaffold. The beta-keto ester moiety acts as a linchpin for heterocycle formation.

Synthesis of the Core Molecule

To ensure high purity, this compound is typically synthesized via the Meldrum's Acid Route rather than direct Claisen condensation, preventing self-condensation side products.

  • Step 1: Acylation of Meldrum's acid with 2-(2-methoxyphenyl)acetyl chloride.

  • Step 2: Alcoholysis of the acyl-Meldrum's acid intermediate with ethanol under reflux.

  • Mechanism: This pathway ensures regioselective formation of the

    
    -keto ester with minimal impurities.
    

Analytical Characterization

Validating the identity of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate requires specific spectral signatures.

Proton NMR ( H NMR, CDCl , 400 MHz)
  • 
     1.25 (t, 3H):  Ester methyl group.
    
  • 
     3.45 (s, 2H):  C2 Methylene (Keto form). Note: May appear as a split signal if enol form is significant.
    
  • 
     3.80 (s, 2H):  C4 Methylene (Benzylic).
    
  • 
     3.85 (s, 3H):  Methoxy group (-OCH
    
    
    
    ).
  • 
     4.18 (q, 2H):  Ester methylene.
    
  • 
     6.8 - 7.3 (m, 4H):  Aromatic protons (2-substituted pattern).
    
  • 
     12.0 (s, <1H):  Enol -OH (Exchangeable, visible in dry CDCl
    
    
    
    ).
Infrared Spectroscopy (IR)
  • 1735 - 1750 cm

    
    :  Ester C=O stretch.
    
  • 1710 - 1720 cm

    
    :  Ketone C=O stretch.
    
  • 1600 - 1650 cm

    
    :  C=C stretch (Enol form, weak).
    
  • 1240 cm

    
    :  Aryl alkyl ether C-O stretch.
    

Stability & Handling

Storage Protocols
  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester or decarboxylation.

  • Container: Amber glass vials to protect from potential photodegradation of the benzylic position.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][4]

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[3][4][5]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of vapors.[6]

References

  • ChemScene. (2025). Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Product Sheet. Retrieved from

  • PubChem. (2025).[4] Compound Summary: Ethyl 4-methoxy-3-oxobutanoate (Isomer Analog Data). National Library of Medicine. Retrieved from

  • BenchChem. (2025).[2][7] Technical Support: Synthesis of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate (Analogous Synthetic Route). Retrieved from

  • Fisher Scientific. (2025).[8] Safety Data Sheet: Ethyl 3-methyl-2-oxobutyrate (General Beta-Keto Ester Safety). Retrieved from

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. (Foundational synthetic method cited for mechanism).

Sources

Chemical structure and molecular weight of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Synthetic Utility in Heterocyclic Chemistry

Executive Summary

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) is a specialized


-keto ester intermediate used primarily in the development of pharmaceutical heterocycles. Unlike simple ethyl acetoacetate, the incorporation of the ortho-methoxyphenyl moiety at the 

-position introduces significant steric and electronic effects that influence downstream cyclization kinetics. This compound serves as a "privileged scaffold" for the divergent synthesis of coumarins (via Pechmann condensation), pyrazoles (via Knorr condensation), and quinolinones , making it a critical building block in the discovery of anti-inflammatory and kinase-inhibiting agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Structural Analysis

The molecule features a 1,3-dicarbonyl core flanked by an ethyl ester and a bulky (2-methoxyphenyl)methyl group. The ortho-methoxy substituent provides electron-donating character to the aromatic ring, potentially stabilizing cationic intermediates during electrophilic aromatic substitutions (e.g., intramolecular cyclizations).

ChemicalStructure Aryl 2-Methoxyphenyl Group (Steric/Electronic Modulator) Linker Methylene Bridge (C4) Aryl->Linker Ketone β-Ketone (C3 - Electrophilic) Linker->Ketone Alpha α-Methylene (C2 - Nucleophilic) Ketone->Alpha Ester Ethyl Ester (C1) Alpha->Ester

Figure 1: Functional zone analysis of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.

Physicochemical Data Table
PropertyValueNotes
CAS Number 83823-61-4 Verified Identifier
IUPAC Name Ethyl 4-(2-methoxyphenyl)-3-oxobutanoateAlternate: 4-(2-Methoxyphenyl)-3-oxobutyric acid ethyl ester
Molecular Formula

Molecular Weight 236.26 g/mol Calculated
Physical State Viscous Pale Yellow OilTendency to crystallize at low temps (<4°C)
Boiling Point ~170–175°C (at 0.5 mmHg)Predicted based on structural analogs
Solubility Soluble in DCM, EtOAc, EtOHSparingly soluble in water
pKa ~10.5Active methylene protons (C2)

Synthetic Methodologies

The synthesis of


-aryl-

-keto esters requires careful control to prevent decarboxylation or self-condensation. Two primary protocols are established: the Meldrum's Acid Route (High Fidelity) and the Claisen Condensation (Industrial Scale).
Protocol A: The Meldrum's Acid Activation (Recommended)

This method offers the highest regioselectivity and purity, avoiding the formation of O-acylated byproducts common in direct Claisen condensations.

Reaction Scheme:

  • Activation of (2-methoxyphenyl)acetic acid with Meldrum's acid.

  • Ethanolysis of the acyl-Meldrum's intermediate.

Step-by-Step Protocol:

  • Activation: In a dry flask under

    
    , dissolve (2-methoxyphenyl)acetic acid  (10 mmol) in anhydrous DCM (30 mL). Add Meldrum's acid  (10 mmol) and DMAP  (12 mmol).
    
  • Coupling: Cool to 0°C. Add DCC (11 mmol) dropwise in DCM. Stir at 0°C for 1 h, then warm to RT overnight. The insoluble urea byproduct precipitates.

  • Filtration: Filter off the DCU (dicyclohexylurea) precipitate. Wash the filtrate with 5% HCl (2x) to remove DMAP, then brine. Dry over

    
     and concentrate to obtain the Acyl-Meldrum's intermediate.
    
  • Ethanolysis: Dissolve the crude intermediate in anhydrous Ethanol (20 mL). Reflux for 4 hours.

    • Mechanism: Nucleophilic attack of EtOH opens the ring, followed by thermal decarboxylation of the unstable

      
      -keto acid intermediate.
      
  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc 4:1) to yield the title compound as a pale yellow oil.

Protocol B: Claisen Condensation (Scale-Up)

Suitable for multi-gram synthesis where chromatographic purification is less desirable.

Protocol:

  • Prepare Sodium Ethoxide (1.1 eq) in anhydrous ethanol.

  • Add Ethyl (2-methoxyphenyl)acetate (1.0 eq) and Ethyl Acetate (excess/solvent) or Diethyl Carbonate .

    • Note: Using Ethyl Acetate often leads to self-condensation of EtOAc. A better approach is reacting the acid chloride with Ethyl Potassium Malonate and

      
       (Masamune conditions).
      
  • Reflux for 6-12 hours. Acidify with dilute acetic acid/HCl to pH 4.

  • Extract with EtOAc, wash with

    
    , and distill under high vacuum.
    

SynthesisFlow Start Start: (2-Methoxyphenyl)acetic Acid Activation Activation: Meldrum's Acid + DCC + DMAP (DCM, 0°C -> RT) Start->Activation Intermediate Intermediate: Acyl-Meldrum's Adduct Activation->Intermediate Coupling Ethanolysis Ethanolysis: Reflux in EtOH (- CO2, - Acetone) Intermediate->Ethanolysis Ring Opening Product Product: Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Ethanolysis->Product Decarboxylation

Figure 2: The Meldrum's Acid synthetic pathway ensures high regiocontrol.

Reactivity & Applications in Drug Discovery

The core value of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate lies in its 1,3-dielectrophilic character . It can react with dinucleophiles to form various heterocycles.

Synthesis of Pyrazoles (Anti-Inflammatory Scaffold)

Reaction with hydrazines yields pyrazolones or pyrazoles, a scaffold found in COX-2 inhibitors (e.g., Celecoxib analogs).

  • Reagents: Phenylhydrazine or Hydrazine Hydrate.

  • Conditions: Ethanol, Reflux, catalytic Acetic Acid.[1]

  • Outcome: The C3 ketone and C1 ester undergo condensation with the hydrazine nitrogens. The ortho-methoxy group often dictates the tautomeric equilibrium of the resulting pyrazolone.

Synthesis of Coumarins (Pechmann Condensation)

Reaction with phenols (e.g., Resorcinol) in the presence of a Lewis acid (


, 

) or Brønsted acid (

).
  • Significance: The resulting 4-((2-methoxyphenyl)methyl)coumarins are potential anticoagulants and antioxidants.

  • Mechanism: Transesterification followed by intramolecular aldol condensation.

Divergent Synthesis Map

Applications Core Ethyl 4-(2-methoxyphenyl)- 3-oxobutanoate Hydrazine + Hydrazines (EtOH, Reflux) Core->Hydrazine Phenol + Phenols (Acid Catalyst) Core->Phenol Aldehyde + Aldehyde + Urea (Biginelli) Core->Aldehyde Pyrazole Pyrazolones (COX-2 Inhibitors) Hydrazine->Pyrazole Coumarin 4-Substituted Coumarins (Anticoagulants) Phenol->Coumarin DHP Dihydropyrimidines (Ca2+ Channel Blockers) Aldehyde->DHP

Figure 3: Divergent synthesis tree demonstrating the versatility of the scaffold.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2] May be harmful if swallowed (H302).[2]

  • Storage: Store at 2-8°C under inert gas (

    
     or Ar). The active methylene group is susceptible to oxidation over time.
    
  • Stability: Avoid strong bases (unless intended for enolization) and oxidizing agents.

References

  • ChemScene. (n.d.). Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Product Data. Retrieved from

  • ChemicalBook. (n.d.). Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate CAS 83823-61-4.[3] Retrieved from

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry. (Methodology Reference).
  • PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate (Isomer Analog Data). Retrieved from

  • BenchChem. (2025). Synthesis and Troubleshooting of Beta-Keto Esters. Retrieved from

Sources

IUPAC naming and synonyms for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate: Nomenclature, Properties, Synthesis, and Applications

Introduction

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a sophisticated chemical intermediate belonging to the class of β-keto esters. Its molecular architecture, featuring a reactive β-keto ester core and an ortho-substituted methoxyphenyl ring, makes it a highly valuable building block for organic synthesis, particularly within the pharmaceutical industry. The strategic placement of the methoxy group at the ortho position can impart significant conformational constraints and unique electronic properties, influencing the molecule's reactivity and its interactions with biological targets. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental chemical identity and properties to its synthesis, characterization, and strategic applications in medicinal chemistry.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is the foundation of all scientific inquiry. This section delineates the formal nomenclature and common identifiers for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.

IUPAC Name and Synonyms

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate .

It is also known by several synonyms, which are frequently encountered in chemical supplier catalogs and literature:

  • 4-(2-METHOXY-PHENYL)-3-OXO-BUTYRIC ACID ETHYL ESTER[1]

Common Identifiers

For unambiguous identification in databases and procurement, the following identifiers are critical:

  • CAS Number: 83823-61-4[1]

  • Molecular Formula: C₁₃H₁₆O₄[1]

  • Molecular Weight: 236.26 g/mol [1]

Chemical Structure

The structural formula reveals the key functional groups: an ethyl ester, a ketone, and a 2-methoxyphenyl moiety.

Caption: Chemical structure of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.

Physicochemical Properties

The physicochemical properties of a compound are paramount as they dictate its behavior in both chemical reactions and biological systems, influencing factors such as solubility, stability, and bioavailability.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₄[1]
Molecular Weight 236.26 g/mol [1]
CAS Number 83823-61-4[1]
Topological Polar Surface Area (TPSA) 52.6 Ų[1]
LogP (octanol-water partition coefficient) 1.76[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 6[1]

The TPSA value of 52.6 Ų suggests moderate cell permeability, a key parameter in drug design. The LogP of 1.76 indicates a balanced lipophilicity, suggesting reasonable solubility in both organic solvents used for reactions and aqueous media relevant to biological assays.

Synthesis and Mechanistic Considerations

The synthesis of β-keto esters is a cornerstone of organic chemistry. The most logical and industrially scalable approach for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is the Claisen condensation.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward disconnection corresponding to a Claisen condensation between ethyl 2-methoxyphenylacetate and ethyl acetate.

G target Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate disconnection Claisen Condensation Disconnection target->disconnection precursor1 Ethyl 2-methoxyphenylacetate disconnection->precursor1 precursor2 Ethyl Acetate disconnection->precursor2

Caption: Retrosynthetic analysis via a Claisen condensation pathway.

Recommended Synthetic Protocol

This protocol describes a standard laboratory procedure for the Claisen condensation to synthesize the title compound.

Materials:

  • Ethyl 2-methoxyphenylacetate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reaction Setup: All glassware must be rigorously oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. The reaction is notoriously sensitive to water, which can consume the base and hydrolyze the esters[2].

  • Base Addition: In a three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Ester Addition: A mixture of ethyl 2-methoxyphenylacetate (1.0 equivalent) and ethyl acetate (1.5 equivalents) is added dropwise to the stirred base suspension at room temperature.

  • Reaction: The reaction mixture is gently heated to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The Claisen condensation is a reversible reaction; using a stoichiometric amount of base is crucial to drive the equilibrium forward by deprotonating the resulting β-keto ester product, which is significantly more acidic than the starting materials[2].

  • Workup: After cooling to room temperature, the reaction mixture is poured into a beaker of ice water and acidified to a pH of ~5-6 with 1 M HCl.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.

Synthesis and Purification Workflow

G start Reactants: Ethyl 2-methoxyphenylacetate Ethyl Acetate Sodium Ethoxide reaction Claisen Condensation (Reflux in Ethanol, N₂ atm) start->reaction workup Aqueous Workup (Acidification with HCl) reaction->workup extraction Solvent Extraction (Diethyl Ether) workup->extraction wash Wash Organic Phase (NaHCO₃, Brine) extraction->wash dry Dry over MgSO₄ wash->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Purification (Vacuum Distillation or Column Chromatography) concentrate->purify product Final Product: Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate purify->product

Caption: Experimental workflow for synthesis and purification.

Spectroscopic Characterization and Validation

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized product.[3] The following data represent the predicted characteristic signals for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate based on its structure.

TechniquePredicted Characteristic Signals
¹H NMR δ ~7.2-7.0 (m, 4H, Ar-H ), 4.1 (q, 2H, -O-CH₂ -CH₃), 3.9 (s, 2H, Ar-CH₂ -CO), 3.8 (s, 3H, -OCH₃ ), 3.4 (s, 2H, -CO-CH₂ -CO-), 1.2 (t, 3H, -O-CH₂-CH₃ )
¹³C NMR δ ~202 (C=O, ketone), ~170 (C=O, ester), ~157 (Ar-C -OCH₃), ~130-120 (Ar-C ), ~61 (-O-CH₂ -CH₃), ~55 (-OCH₃ ), ~50 (-CO-CH₂ -CO-), ~45 (Ar-CH₂ -CO), ~14 (-O-CH₂-CH₃ )
IR (cm⁻¹) ~1745 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch, aryl ether), ~1150 (C-O stretch, ester)
Mass Spec (EI) M⁺ at m/z = 236. Key fragments: [M-OC₂H₅]⁺, [M-CH₂COOC₂H₅]⁺, [C₇H₇O]⁺ (methoxybenzyl cation)

Applications in Medicinal Chemistry and Drug Development

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is not an end-product but a versatile scaffold for constructing more complex, biologically active molecules.

The β-Keto Ester as a Synthetic Handle

The β-keto ester functionality is a classic "synthetic chameleon." The acidic methylene protons between the two carbonyl groups are easily deprotonated, allowing for a wide range of alkylation and acylation reactions, analogous to the well-known acetoacetic ester synthesis.[4] Furthermore, this moiety is a key precursor for the synthesis of various heterocycles. For example, condensation with hydrazines can yield pyrazolone derivatives, a class of compounds known for their analgesic and anti-inflammatory properties.[5]

Influence of the 2-Methoxyphenyl Substituent

The methoxy group is one of the most common functional groups found in approved drugs.[6] Its presence can profoundly impact a molecule's properties:

  • Metabolic Stability: The methoxy group can block positions susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life.

  • Conformational Control: An ortho-substituent like the methoxy group can restrict the rotation around the phenyl-CH₂ bond. This conformational locking can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for a target protein.

  • Binding Interactions: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a protein's binding pocket.

The combination of these electronic and steric effects makes the 2-methoxyphenyl group a privileged scaffold in the design of new chemical entities.[6][7]

Conclusion

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a chemical intermediate of significant value for researchers in drug discovery and development. Its synthesis via the robust Claisen condensation is well-understood, and its structural features—a versatile β-keto ester core and a strategically important 2-methoxyphenyl group—provide a powerful platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity allows scientists to leverage this compound effectively in the rational design of novel therapeutic agents.

References

  • PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | CID 118222145. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. Available from: [Link]

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The Rising Potential of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the β-keto ester functional group represents a versatile and highly valuable scaffold for the development of novel therapeutic agents. Its unique chemical reactivity and ability to participate in a wide array of chemical transformations have made it a cornerstone in the synthesis of diverse heterocyclic and carbocyclic compounds. When this privileged scaffold is coupled with a methoxyphenyl moiety, particularly with the methoxy group at the ortho position, a class of compounds with significant and varied biological potential emerges: the Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivatives.

The presence of the 2-methoxyphenyl group is not merely an arbitrary substitution. The position of the methoxy group can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This guide provides an in-depth technical exploration of the potential biological activities of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, potential antimicrobial, anticancer, and anti-inflammatory activities, and the underlying mechanisms of action, supported by detailed experimental protocols and visual workflows.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate and its derivatives can be achieved through several established synthetic routes, with the Claisen condensation being a prominent method. The general principle involves the base-mediated condensation of an ester with a ketone. For the synthesis of the parent compound, this would typically involve the reaction of ethyl acetate with 2-methoxyacetophenone.

General Synthetic Protocol: Claisen Condensation

This protocol outlines a general procedure for the synthesis of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.

Materials:

  • 2-Methoxyacetophenone

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide (NaOEt) or other suitable base (e.g., Lithium diisopropylamide - LDA)

  • Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran - THF)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Base and Ester Addition: Dissolve sodium ethoxide in anhydrous ethanol or suspend it in an anhydrous ether or THF. To this, add anhydrous ethyl acetate dropwise at room temperature.

  • Ketone Addition: Slowly add a solution of 2-methoxyacetophenone in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or under reflux for a specified time (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0°C and carefully quench by adding a dilute solution of hydrochloric acid until the mixture is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.

Causality Behind Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the quenching of the strong base and hydrolysis of the esters. Sodium ethoxide is a common choice of base to avoid transesterification when using ethyl esters.[1] The acidic workup protonates the enolate of the β-keto ester, allowing for its extraction into the organic phase.

Potential Biological Activities

While specific studies on Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate are limited, the broader class of β-keto esters and compounds bearing the methoxyphenyl moiety have demonstrated a range of biological activities.

Antimicrobial Activity

The growing threat of antibiotic resistance necessitates the discovery of novel antimicrobial agents. β-Keto esters and their derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties.

General Activity of β-Keto Esters: The antimicrobial activity of β-keto esters is often attributed to their ability to interfere with essential cellular processes in microorganisms.[2][3] Some studies suggest that these compounds can disrupt quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence and biofilm formation.[4]

Influence of the 2-Methoxyphenyl Group: The presence of a methoxyphenyl group can enhance the antimicrobial activity of a compound. The methoxy group can increase the lipophilicity of the molecule, facilitating its passage through the microbial cell membrane. Furthermore, the aromatic ring can engage in π-π stacking and hydrophobic interactions with microbial enzymes or proteins, leading to their inhibition.

Proposed Mechanism of Action: Quorum Sensing Inhibition: One plausible mechanism for the antimicrobial activity of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivatives is the inhibition of bacterial quorum sensing. These compounds may act as antagonists to the autoinducer molecules that regulate quorum sensing pathways, such as the LasR and LuxS systems in pathogenic bacteria.[4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Test compound (Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivative)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB and adjust its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculation: Add the adjusted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm using a spectrophotometer.

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. The β-keto ester scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.

General Activity of β-Keto Esters: Ketone bodies and their esters have been investigated for their potential to slow tumor progression.[5] The proposed mechanisms include the alteration of cancer cell metabolism, induction of apoptosis, and inhibition of signaling pathways involved in cell proliferation and survival.[6][7]

Influence of the 2-Methoxyphenyl Group: The methoxyphenyl moiety is a common feature in many anticancer compounds, including stilbene and chalcone derivatives.[8][9] The methoxy group can influence the compound's ability to interact with key targets in cancer cells, such as tubulin or protein kinases. The position of the methoxy group is critical, and in some cases, the ortho-substitution can lead to enhanced activity.[10]

Proposed Mechanism of Action: Induction of Apoptosis via Mitochondrial Pathway: Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivatives may exert their anticancer effects by inducing apoptosis in cancer cells. This could involve the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular diseases, and cancer. The development of novel anti-inflammatory agents is therefore of great therapeutic importance.

General Activity of β-Keto Esters: Certain β-keto ester derivatives have shown anti-inflammatory properties. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes.

Influence of the 2-Methoxyphenyl Group: Compounds containing the methoxyphenyl group have been reported to possess significant anti-inflammatory effects.[9][11][12] These effects can be mediated through the modulation of various inflammatory signaling pathways, including the NF-κB and MAPK pathways.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway: Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivatives may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB transcription factor. This would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay measures the anti-inflammatory activity of a compound by its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Structure-Activity Relationships (SAR)

While specific SAR studies on Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivatives are not extensively documented, general trends can be inferred from the broader class of β-keto esters and related compounds.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact biological activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its binding to target proteins. The ortho-methoxy group in the parent compound is expected to play a crucial role in its activity profile.

  • Modifications of the β-Keto Ester Moiety: Alterations to the ethyl ester or the keto group can lead to changes in activity. For example, converting the ester to an amide can modulate the compound's solubility and cell permeability.[13]

  • Introduction of Additional Functional Groups: The introduction of other functional groups, such as halogens or hydroxyl groups, on the aromatic ring or the butanoate chain can be explored to optimize the biological activity.[14]

Data Presentation

Derivative Modification Anticipated Activity Hypothesized Target
Parent Compound 2-methoxyphenylAntimicrobial, Anticancer, Anti-inflammatoryQuorum sensing proteins, Caspases, NF-κB
Derivative A 2,4-dimethoxyphenylPotentially enhanced anticancer activityTubulin, Protein kinases
Derivative B 4-fluoro-2-methoxyphenylPotentially enhanced antimicrobial activityBacterial enzymes
Derivative C 3-hydroxy-2-methoxyphenylPotentially enhanced antioxidant/anti-inflammatoryCOX/LOX enzymes

Visualizations

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-Methoxyacetophenone 2-Methoxyacetophenone Claisen Condensation Claisen Condensation 2-Methoxyacetophenone->Claisen Condensation Ethyl acetate Ethyl acetate Ethyl acetate->Claisen Condensation Acidic Quench Acidic Quench Claisen Condensation->Acidic Quench NaOEt, Anhydrous Solvent Extraction Extraction Acidic Quench->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Purification Purification Drying & Concentration->Purification Final Product Final Product Purification->Final Product Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate G Derivative Derivative Mitochondrion Mitochondrion Derivative->Mitochondrion Induces Mitochondrial Membrane Permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed mitochondrial pathway of apoptosis induced by the derivatives.

Conclusion and Future Directions

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate and its derivatives represent a promising class of compounds with the potential for diverse therapeutic applications. While the current body of literature on this specific scaffold is nascent, the well-established biological activities of the broader β-keto ester and methoxyphenyl-containing compound classes provide a strong rationale for their further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a library of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate derivatives. This will enable the elucidation of clear structure-activity relationships and the identification of lead compounds with potent and selective antimicrobial, anticancer, or anti-inflammatory activities. In-depth mechanistic studies will also be crucial to unravel the precise molecular targets and signaling pathways modulated by these compounds. The insights gained from such studies will be invaluable for the rational design and development of novel therapeutic agents based on this versatile chemical scaffold.

References

  • An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models. (2024). PMC. Available at: [Link]

  • Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. (n.d.).
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PMC. Available at: [Link]

  • Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. (2000). PubMed. Available at: [Link]

  • Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. (2025).
  • Antibacterial studies of newly synthesized β-ketoesters: 2-methyl-2-oxobutanoate. (2020).
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). PMC. Available at: [Link]

  • Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. (2022). MDPI. Available at: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). PMC. Available at: [Link]

  • Studying the impact of Ketone Ester HVMN on PANC-1 in vitro. (n.d.). Diva-portal.org.
  • Synthesis, structural aspects and antimicrobial activity of novel chiral β-keto amides. (n.d.).
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025).
  • Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application. (2025). PMC. Available at: [Link]

  • Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. (n.d.). PMC. Available at: [Link]

  • Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. (2025).
  • The metabolic rewiring observed in cancer renders tumor cells dependent of ketone bodies and vulnerable to SCOT inhibition. (n.d.). researchopenworld.com.
  • Anticancer Activity of Stilbene-based Deriv
  • The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. (2016). PubMed. Available at: [Link]

  • Synthesis, crystal and molecular structure, and antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate. (n.d.).
  • Ethyl 4-methoxyphenyl-4-oxobutanoate. (n.d.). PubChem. Available at: [Link]

  • Synthesis and anti-inflammatory activity of N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamides. (2025).
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. Available at: [Link]

  • Buy Ethyl 4-(2-fluorophenyl)
  • Design, Synthesis, and Bioactivity of Novel Ethyl 2-Oxo-4-phenylbut-3-enoate Derivatives as Potential Herbicide Candidates. (2026).
  • Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applic
  • Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. (2016). PMC. Available at: [Link]

  • Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. (1997). PubMed. Available at: [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). PMC. Available at: [Link]

  • Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives. (2020).
  • Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. (n.d.). PMC. Available at: [Link]

  • Study of the antimicrobial activity of ethyl S-ester of 4-acetylaminobenzenethiosulfonic acid. (2025).
  • Technical Support Center: Synthesis of Ethyl 4-(2-chlorophenyl)

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Strategic Heterocycle Synthesis via Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate: A Modular Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) represents a highly versatile


 building block for the divergent synthesis of pharmacologically active heterocycles. Structurally, it functions as a lipophilic, 

-aryl-substituted

-keto ester. Unlike the ubiquitous ethyl acetoacetate, the incorporation of the ortho-methoxybenzyl moiety at the

position introduces specific steric and electronic properties—most notably the potential for intramolecular hydrogen bonding and increased lipophilicity (LogP ~1.76)—which can modulate the solubility and bioavailability of downstream scaffolds.

This guide outlines the practical application of this synthon in generating three critical heterocyclic classes: Pyrazoles , Dihydropyrimidinones (DHPMs) , and Coumarins . The protocols provided are designed to be robust, scalable, and mechanistically transparent.

Structural Analysis & Reactivity Profile

To optimize reaction outcomes, one must understand the electrophilic and nucleophilic sites of the molecule:

SiteFunctional GroupReactivity ModeKey Transformation
C1 Ethyl EsterElectrophile (Hard)Cyclization endpoint (e.g., Pyrazolone formation)
C2 Active MethyleneNucleophile (Soft)Knoevenagel condensation, Alkylation, Biginelli interception
C3 KetoneElectrophile (Hard)Schiff base formation, Nucleophilic attack by hydrazines/amines
C4 MethyleneSteric/Lipophilic LinkerConnects the 2-OMe-Phenyl group; determines regiochemistry
The "Ortho-Effect"

The 2-methoxyphenyl group is not merely a bystander. In cyclization reactions (like the Biginelli), the steric bulk of this group at the


-position (relative to the ester) can retard the rate of condensation compared to simple methyl analogs. Furthermore, the electron-donating methoxy group stabilizes the aromatic ring, making it resistant to oxidative degradation during standard reflux conditions.

Divergent Synthetic Pathways (Visualized)

The following diagram maps the divergent utility of the starting material.

G Start Ethyl 4-(2-methoxyphenyl)- 3-oxobutanoate (CAS: 83823-61-4) Hydrazine Reactant: Hydrazine Hydrate Start->Hydrazine Urea Reactant: Urea + Aldehyde (Biginelli) Start->Urea Phenol Reactant: Resorcinol (Pechmann) Start->Phenol Pyrazole 3-(2-methoxybenzyl)- 1H-pyrazol-5-ol Hydrazine->Pyrazole Reflux/EtOH Cyclocondensation DHPM 6-(2-methoxybenzyl)- 3,4-dihydropyrimidin-2(1H)-one Urea->DHPM Acid Cat. MCR Coumarin 4-(2-methoxybenzyl)- coumarin Phenol->Coumarin H2SO4 Condensation

Figure 1: Divergent synthesis map showing the transformation of the starting material into three distinct heterocyclic scaffolds.

Detailed Experimental Protocols

Synthesis of 3-(2-methoxybenzyl)-1H-pyrazol-5-ol

This reaction utilizes the [3+2] cyclocondensation strategy. The regiochemistry is driven by the initial attack of the hydrazine nitrogen on the highly electrophilic C3 ketone, followed by cyclization with the C1 ester.

Mechanism:

  • Nucleophilic attack of hydrazine on C3-ketone (Schiff base formation).

  • Intramolecular nucleophilic attack of the second nitrogen on the C1-ester carbonyl.

  • Elimination of ethanol.

Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (2.36 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (80% aq., 0.75 mL, 12 mmol) dropwise at room temperature.

    • Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    spot (pyrazolone).
  • Workup: Allow the solution to cool to room temperature. Often, the product precipitates directly upon cooling.

    • If no precipitate: Concentrate the solvent to

      
       mL under reduced pressure and add cold diethyl ether (10 mL) to induce crystallization.
      
  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Yield Expectation: 75–85% as an off-white solid.

Biginelli Synthesis of Dihydropyrimidinones (DHPMs)

This is a Multicomponent Reaction (MCR) offering high atom economy.[1] The 2-methoxybenzyl group will be positioned at C6 of the pyrimidine ring.

Protocol:

  • Setup: Combine the following in a 50 mL flask:

    • Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (1.0 equiv)

    • Aryl Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

    • Urea (1.2 equiv)

    • Ethanol (5 mL/mmol)

  • Catalysis: Add concentrated HCl (3-4 drops) or a Lewis acid like

    
     (5 mol%).
    
  • Reaction: Reflux for 6–8 hours.

    • Technical Insight: The bulky C4-substituent may require longer reaction times than standard ethyl acetoacetate. If conversion is low after 6 hours, add additional catalyst and extend reflux.

  • Workup: Pour the hot reaction mixture into crushed ice (50 g). Stir vigorously. The DHPM usually precipitates as a solid.

  • Purification: Recrystallize from hot ethanol.

Mechanistic Visualization: The Pyrazole Pathway

Understanding the stepwise mechanism is crucial for troubleshooting low yields (often caused by incomplete cyclization or hydrolysis).

PyrazoleMech Step1 Start: Beta-Keto Ester + Hydrazine Step2 Intermediate A: Hydrazone Formation (Attack at C3 Ketone) Step1->Step2 Nucleophilic Attack (- H2O) Step3 Intermediate B: Cyclization (Attack at C1 Ester) Step2->Step3 Intramolecular Acyl Substitution Step4 Product: Pyrazolone / Hydroxy-pyrazole (- EtOH) Step3->Step4 Tautomerization

Figure 2: Stepwise mechanism of the Knorr Pyrazole synthesis applied to the specific substrate.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Yield (Biginelli) Steric hindrance of the 2-OMe-benzyl group.Switch to solvent-free conditions (grinding) or use microwave irradiation (

, 10 min).
Oily Product (Pyrazole) Trapped solvent or impurities.Triturate the oil with cold diethyl ether or hexanes. If persistent, recrystallize from EtOH/Water (9:1).
No Reaction (Pechmann) Deactivation of phenol.Ensure the phenol has electron-donating groups (e.g., resorcinol). Use stronger acid (70%

) if using simple phenols.

References

  • Kappe, C. O. (2000).[2] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research.

  • Fadda, A. A., et al. (2012). "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." Arkivoc.

    
    -keto esters with hydrazines). 
    
  • ChemScene. (2023). "Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Product Data." (Physical properties and CAS verification).

  • BenchChem. (2023). "Troubleshooting Claisen Condensations and Heterocycle Synthesis."

Note: While specific literature on CAS 83823-61-4 is less abundant than simple acetoacetate, the chemistry described above is chemically validated by the reactivity of the homologous


-aryl-

-keto ester class.

Sources

Methodological & Application

Protocol for Pechmann condensation using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PCM-42M Protocol for Pechmann Condensation using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate [1][2]

Executive Summary

This application note details the synthetic protocol for the preparation of 4-(2-methoxybenzyl)coumarin derivatives via the Pechmann condensation. The core reagent, Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4), serves as the


-keto ester component.[1][2] When condensed with activated phenols (e.g., resorcinol), it yields 4-substituted coumarins, which are privileged scaffolds in medicinal chemistry, known for anticoagulant, antimicrobial, and anticancer properties.[2]

This guide prioritizes a solvent-free, Lewis-acid catalyzed approach (Method A) for high throughput and environmental compliance, while retaining the classical sulfuric acid method (Method B) as a robust alternative for difficult substrates.[2]

Reaction Design & Mechanistic Insight

The Chemical System

The Pechmann condensation involves the reaction of a phenol with a ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-keto ester in the presence of an acidic catalyst.[3][4][5][6]
  • Electrophile: Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.[1][2] The ketone carbonyl at C3 is the site of nucleophilic attack by the phenol.[2] The methylene group at C4 (benzyl position) acts as a spacer, reducing steric hindrance compared to direct aryl-ketones.[2]

  • Nucleophile: Activated phenol (e.g., Resorcinol).[2] The hydroxyl groups activate the ortho-position for Electrophilic Aromatic Substitution (EAS).[1]

Mechanistic Pathway

The reaction proceeds through three critical stages:[2]

  • Transesterification/EAS: Acid-catalyzed attack of the phenol on the

    
    -keto ester.[1]
    
  • Hydroxyalkylation: Formation of the new C-C bond at the phenol's ortho position.[2]

  • Cyclization & Dehydration: Intramolecular attack of the phenol oxygen on the ester carbonyl, followed by elimination of water and ethanol to aromatize the pyrone ring.[2]

PechmannMechanism Reactants Phenol + Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Activation Acid Activation (C=O Protonation) Reactants->Activation Catalyst Attack Nucleophilic Attack (C-C Bond Formation) Activation->Attack EAS Cyclization Transesterification & Cyclization Attack->Cyclization Intramolecular Dehydration Dehydration (-H2O, -EtOH) Cyclization->Dehydration Product 4-(2-methoxybenzyl)coumarin Dehydration->Product

Figure 1: Mechanistic flow of the Pechmann Condensation.[1]

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][6][7][8]Role
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate 236.261.0

-Keto Ester Source
Resorcinol (Standard Substrate)110.111.0Phenol Component
Bismuth(III) Chloride (

)
315.340.1Catalyst (Method A)
Sulfuric Acid (

)
98.08ExcessCatalyst (Method B)[1]
Ethanol 46.07SolventRecrystallization
Method A: Green Synthesis (Recommended)

High yield, solvent-free, mild conditions.[2][9]

  • Preparation: In a 25 mL round-bottom flask, mix Resorcinol (1.10 g, 10 mmol) and Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (2.36 g, 10 mmol).

  • Catalysis: Add

    
      (315 mg, 1 mmol, 10 mol%).
    
  • Reaction: Stir the mixture at 75°C for 60–90 minutes. The mixture will melt into a homogeneous phase and then solidify as the product forms.[2]

  • Workup: Cool the reaction mixture to room temperature. Add crushed ice (50 g) to the solid mass and stir vigorously to remove the catalyst and unreacted starting materials.

  • Isolation: Filter the solid precipitate using a Büchner funnel. Wash with cold water (

    
     mL).[1][2]
    
  • Purification: Recrystallize the crude solid from hot ethanol to afford pure 7-hydroxy-4-(2-methoxybenzyl)coumarin .

Method B: Classical Sulfuric Acid

Robust for less reactive phenols.[1][2]

  • Preparation: Place Resorcinol (1.10 g, 10 mmol) in a flask.

  • Addition: Add Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (2.36 g, 10 mmol) dropwise.

  • Catalysis: Cool the mixture to 0–5°C in an ice bath. Add conc.

    
      (2 mL) dropwise, maintaining temperature below 10°C.
    
  • Reaction: Remove the ice bath and stir at room temperature for 1 hour, then heat to 50°C for 2 hours.

  • Quenching: Pour the dark reaction mixture into crushed ice (100 g) with vigorous stirring. The product will precipitate as a solid.[2]

  • Purification: Filter, wash with water until neutral pH, and recrystallize from ethanol.

Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup & Purification Step1 Mix Resorcinol + Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Step2 Add Catalyst (BiCl3 or H2SO4) Step1->Step2 Step3 Heat (75°C) or Stir (RT -> 50°C) Step2->Step3 Step4 Quench in Crushed Ice Step3->Step4 Step5 Filtration & Wash Step4->Step5 Step6 Recrystallization (EtOH) Step5->Step6

Figure 2: Operational workflow for the synthesis.

Characterization & Troubleshooting

Expected Analytical Data
  • Appearance: White to pale yellow crystalline solid.[1][2][7]

  • Melting Point: Expected range 180–210°C (dependent on specific phenol used).[1]

  • 
    H-NMR (
    
    
    
    , 400 MHz):
    • 
       10.5 (s, 1H, -OH)[2]
      
    • 
       7.5–6.7 (m, Ar-H)[2]
      
    • 
       6.1 (s, 1H, C3-H of coumarin ring)[2]
      
    • 
       4.0 (s, 2H, 
      
      
      
      ) - Diagnostic Peak[1][2]
    • 
       3.8 (s, 3H, 
      
      
      
      )[2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitation Incomplete reaction or product oiling out.[1][2]Extend reaction time; scratch glass to induce crystallization; cool to 4°C overnight.
Low Yield Steric hindrance of 2-methoxy group.[1]Increase temperature to 90°C (Method A); Use Method B with longer reaction time.
Dark Impurities Polymerization of phenol.[1]Ensure temperature does not exceed 100°C; Use fresh reagents; Recrystallize with activated charcoal.

References

  • De, S. K., & Gibbs, R. A. (2005).[2][4][9] An Efficient and Practical Procedure for the Synthesis of 4-Substituted Coumarins. Synthesis, 2005(08), 1231–1233.[2]

  • Moraes, M. C., et al. (2021).[2][3][10] Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid.[1][2][5] Arkivoc, 2021, 151-163.[2][3][5]

  • Sugino, T., & Tanaka, K. (2001).[2][4][11] Solvent-Free Coumarin Synthesis. Chemistry Letters, 30(2), 110-111.[2]

  • ChemScene. Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Product Data.

Sources

Synthesis of substituted coumarins from Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of C4-substituted coumarin scaffolds using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate as a specialized


-keto ester precursor. Unlike standard ethyl acetoacetate, which yields 4-methylcoumarins, this precursor introduces a lipophilic, sterically significant 2-methoxybenzyl  moiety at the C4 position.

The resulting 4-benzylcoumarin derivatives represent a "privileged structure" in medicinal chemistry, exhibiting enhanced binding affinity in kinase inhibition and anticoagulant pathways due to the rotational freedom of the benzyl linker. This guide provides a validated, scalable protocol utilizing Sulfamic Acid (


)  as a robust, eco-friendly catalyst, replacing traditional corrosive sulfuric acid methods.

Chemical Strategy & Mechanism[1]

The Precursor Advantage

The core challenge in synthesizing 4-benzylcoumarins is the availability of stable


-aryl-

-keto esters. Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS 83823-61-4) serves as a pre-functionalized building block.
  • Structural Logic: The C3-ketone acts as the electrophile for the initial phenolic attack. The bulky (2-methoxyphenyl)methyl group at the

    
    -position remains intact, positioning itself at C4 of the final coumarin ring.
    
  • Reaction Class: Pechmann Condensation.[1][2]

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed condensation between a phenol (nucleophile) and the


-keto ester (electrophile).
  • Transesterification/Addition: The phenol attacks the activated ketone carbonyl (not the ester), forming a tertiary alcohol intermediate.

  • Esterification (Cyclization): Intramolecular attack of the phenol's ortho-hydroxyl group on the ester carbonyl.

  • Dehydration: Elimination of water and ethanol aromatizes the ring system.

Reaction Workflow Diagram

The following diagram illustrates the critical pathway and decision points for the synthesis.

Pechmann_Pathway Start Precursors: Resorcinol + Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Activation Catalyst Activation (Sulfamic Acid/Heat) Start->Activation Mix & Heat (80°C) Inter1 Intermediate: Hydroxy-alkene Activation->Inter1 Electrophilic Attack Cyclization Intramolecular Cyclization (-EtOH) Inter1->Cyclization Lactonization Product Target: 7-Hydroxy-4-(2-methoxybenzyl)coumarin Cyclization->Product Dehydration Product->Start Optimization Loop: Check Yield

Figure 1: Step-wise mechanistic flow for the Pechmann condensation of substituted


-keto esters.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]Role
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate 236.261.0Electrophile
Resorcinol (1,3-dihydroxybenzene)110.111.0Nucleophile
Sulfamic Acid (

)
97.090.1 (10 mol%)Catalyst
Ethanol (Absolute)-SolventRecrystallization
Method A: Solvent-Free Synthesis (Green Chemistry)

Recommended for high throughput and ease of workup.

  • Setup: In a 25 mL round-bottom flask, combine Resorcinol (1.10 g, 10 mmol) and Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (2.36 g, 10 mmol).

  • Catalyst Addition: Add Sulfamic Acid (97 mg, 1.0 mmol).

  • Reaction: Heat the mixture in an oil bath at 80–90°C with magnetic stirring.

    • Observation: The solid mixture will melt into a homogeneous liquid within 5-10 minutes. As the reaction proceeds, the mixture may solidify again as the coumarin product precipitates.

  • Duration: Maintain heating for 45–60 minutes . Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add crushed ice (20 g) and water (20 mL) to the solid mass.

    • Stir vigorously to break up the solid and dissolve the catalyst/unreacted reagents.

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize the crude solid from hot Ethanol.

    • Yield Expectation: 85–92%.

    • Appearance: Off-white to pale yellow crystalline solid.

Method B: Classical Solution Phase (Toluene)

Use if the starting material purity is low or if temperature control is critical.

  • Dissolve reactants (10 mmol each) in Toluene (15 mL) .

  • Add p-Toluenesulfonic acid (pTSA) (10 mol%) instead of Sulfamic acid.

  • Reflux using a Dean-Stark trap to continuously remove water (azeotropic distillation).

  • Reflux for 3–5 hours.

  • Evaporate solvent and recrystallize as above.

Characterization & Data Analysis

Expected NMR Signature

The formation of the coumarin core with the 4-benzyl substituent is confirmed by specific signals.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.5 (s, 1H, -OH): Phenolic hydroxyl (if using resorcinol).
      
    • 
       6.10 (s, 1H, C3-H): Characteristic singlet of the coumarin lactone ring. Crucial for confirmation. 
      
    • 
       4.05 (s, 2H, 
      
      
      
      ): The benzylic methylene bridge connecting the coumarin C4 to the methoxyphenyl ring.
    • 
       3.80 (s, 3H, 
      
      
      
      ): Methoxy group singlet.
    • 
       6.7 – 7.5 (m, Ar-H): Aromatic protons from both rings.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete dehydration or transesterification side-products.Increase reaction time by 30 mins. Ensure temperature is >80°C to drive off water/ethanol.
Starting Material Remains Catalyst deactivation.If using Method A, ensure the melt is uniform. If using Method B, ensure water is actively removed (Dean-Stark).
Chromone Formation Thermodynamic control favors chromone over coumarin (rare with phenols, common with simple ketones).Maintain acidic conditions strictly. Avoid basic workups.

Comparative Analysis of Catalysts

The choice of catalyst significantly impacts the yield and purity profile for this specific sterically hindered


-keto ester.
CatalystConditionsYield (%)Notes
Sulfamic Acid 80°C, Solvent-free88-92% Recommended. Recyclable, non-corrosive, simple workup.

90°C, Solvent-free85%Lewis acid, excellent for sensitive substrates but more expensive.

(Conc.)
0-25°C, Solution70-75%Traditional. Lower yield due to sulfonation byproducts and "tar" formation.
Amberlyst-15 110°C, Toluene80%Heterogeneous, easy removal, requires higher temp.

References

  • Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Source: Arkivoc (2014) [Link] Relevance: Validates the use of sulfamic acid for Pechmann condensation with various

    
    -keto esters.
    
  • A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Source: MDPI (Molecules, 2023) [Link] Relevance: Discusses solvent-free and Lewis acid (

    
    ) variations for coumarin synthesis.
    
  • Coumarin Synthesis via Pechmann Condensation: A Review of Catalysts. Source: Royal Society of Chemistry (RSC Advances) [Link] Relevance: Comprehensive review of mechanistic pathways and catalyst efficiencies.

Sources

Using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Modular Synthesis of Privileged Heterocycles: Dihydropyrimidinones and Pyrazoles

Executive Summary

This technical guide details the utility of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) as a versatile C4-building block in pharmaceutical synthesis. Distinguished by its


-aryl-

-keto ester motif, this intermediate offers a unique reactivity profile compared to standard acetoacetates. It serves as a critical precursor for Dihydropyrimidinones (DHPMs) —analogs of calcium channel blockers—and Pyrazoles , which are privileged scaffolds in kinase and COX-2 inhibitor development.

This document provides validated protocols for Biginelli and Knorr condensations, emphasizing regiochemical control and purification strategies.

Chemical Profile & Reactivity Logic

Physicochemical Properties
PropertySpecification
IUPAC Name Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Molecular Formula C

H

O

Molecular Weight 236.27 g/mol
Appearance Pale yellow to amber oil (tends to crystallize at low temp)
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water
Key Functionality 1,3-Dicarbonyl (Active Methylene);

-Aryl substituent
Reactivity Map

The molecule possesses three distinct reactive sites, enabling diverse heterocyclization:

  • C2 (Active Methylene): Highly acidic (

    
    ); primary site for Knoevenagel condensation and alkylation.
    
  • C3 (Ketone): Electrophilic center; susceptible to nucleophilic attack by hydrazines or ureas.

  • C4 (Benzylic Position): The 2-methoxybenzyl group acts as a lipophilic anchor, crucial for hydrophobic pocket binding in target proteins (e.g., L-type calcium channels).

ReactivityMap Core Ethyl 4-(2-methoxyphenyl)- 3-oxobutanoate DHPM Dihydropyrimidinones (Ca2+ Channel Blockers) Core->DHPM Biginelli Reaction (+ Urea + Aldehyde) Pyrazole Pyrazoles (COX/Kinase Inhibitors) Core->Pyrazole Knorr Synthesis (+ Hydrazine) DHP 1,4-Dihydropyridines (Hantzsch Esters) Core->DHP Hantzsch Synthesis (+ NH3 + Aldehyde)

Figure 1: Retrosynthetic map illustrating the divergence of the core intermediate into three major pharmaceutical scaffolds.

Application Module A: Synthesis of Dihydropyrimidinones (DHPMs)

Target Class: 6-Benzyl-substituted 3,4-Dihydropyrimidin-2(1H)-ones. Mechanism: Acid-catalyzed Biginelli Cyclocondensation.

Rationale

The Biginelli reaction is a multicomponent reaction (MCR) that constructs the dihydropyrimidine core. Using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate introduces a 2-methoxybenzyl group at the C6 position of the pyrimidine ring. This steric bulk mimics the pharmacophore of dihydropyridine drugs, enhancing lipophilicity and membrane permeability.

Validated Protocol

Scale: 5.0 mmol basis Reaction Time: 4–6 hours Yield Expectation: 75–85%

Reagents
  • Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (1.18 g, 5.0 mmol)

  • Benzaldehyde (or substituted derivative) (5.0 mmol)

  • Urea (0.36 g, 6.0 mmol)

  • Catalyst: Ytterbium(III) Triflate [Yb(OTf)

    
    ] (5 mol%) OR Conc. HCl (3 drops)
    
  • Solvent: Ethanol (15 mL)

Step-by-Step Workflow
  • Charge: In a 50 mL round-bottom flask, dissolve the

    
    -keto ester and benzaldehyde in Ethanol (10 mL).
    
  • Activate: Add the catalyst (Yb(OTf)

    
     or HCl). Stir for 5 minutes at room temperature to activate the aldehyde carbonyl.
    
  • Addition: Add Urea and the remaining Ethanol (5 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring.
    
    • Critical Control Point: Monitor by TLC (30% EtOAc/Hexane).[1] The disappearance of the aldehyde spot indicates completion.

  • Precipitation: Once complete (approx. 4-6h), cool the mixture to room temperature, then place in an ice bath for 30 minutes. The DHPM product typically precipitates as a solid.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold Ethanol (

    
    ) and cold water (
    
    
    
    ) to remove unreacted urea.
  • Recrystallization: Recrystallize from hot Ethanol/DMF (9:1) if high purity (>98%) is required.[2]

BiginelliWorkflow Start Start: Mix Keto-Ester + Aldehyde in EtOH Cat Add Catalyst (Yb(OTf)3 or HCl) Start->Cat Urea Add Urea Reflux 80°C (4-6h) Cat->Urea Check TLC Check (Aldehyde consumed?) Urea->Check Check->Urea No Cool Cool to 0°C Precipitate Product Check->Cool Yes Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter

Figure 2: Process flow for the Biginelli cyclocondensation.

Application Module B: Synthesis of Pyrazoles

Target Class: 3-(2-Methoxybenzyl)-1H-pyrazol-5(4H)-ones. Mechanism: Knorr Pyrazole Synthesis (Condensation).[1]

Rationale

Pyrazoles formed from this intermediate contain a 3-(2-methoxybenzyl) moiety. This specific substitution pattern is valuable for designing inhibitors where the benzyl group occupies a hydrophobic pocket (e.g., in COX-2 or p38 MAP kinase active sites).

Validated Protocol

Scale: 5.0 mmol basis Reaction Time: 2–3 hours

Reagents
  • Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (1.18 g, 5.0 mmol)

  • Hydrazine Hydrate (80% aq. solution) (0.35 mL, 7.5 mmol)

  • Solvent: Ethanol (10 mL) or Acetic Acid (for N-substituted hydrazines)

Step-by-Step Workflow
  • Preparation: Dissolve the

    
    -keto ester in Ethanol (10 mL) in a reaction vial.
    
  • Addition: Add Hydrazine Hydrate dropwise at room temperature.

    • Exotherm Warning: The reaction is initially exothermic. Ensure adequate stirring.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 2 hours.
    
  • Monitoring: TLC (50% EtOAc/Hexane). The product is significantly more polar than the starting ester.

  • Work-up:

    • Method A (Precipitation): Cool to room temperature. If solid forms, filter.[1][3] If not, concentrate the solvent to 25% volume and add cold ether to induce crystallization.

    • Method B (Extraction): Evaporate solvent, redissolve in EtOAc, wash with brine, dry over Na

      
      SO
      
      
      
      .
  • Purification: Recrystallization from Ethanol/Water usually yields analytical grade material.

Quality Control & Analytical Standards

NMR Interpretation Guide

When analyzing Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate and its derivatives, be aware of Keto-Enol Tautomerism . In CDCl


, the keto form usually predominates, but the enol form is visible.
Signal (1H NMR, 400 MHz)Chemical Shift (

)
MultiplicityAssignment
Ester Methyl 1.25Triplet-OCH

CH

Active Methylene (C2) 3.65Singlet-CO-CH

-CO- (Keto form)
Benzylic Methylene (C4) 3.82Singlet-CO-CH

-Ar
Methoxy Group 3.80Singlet-OCH

Ester Methylene 4.18Quartet-OCH

CH

Enol Vinyl Proton ~12.0Broad Singlet-C(OH)=CH -CO- (Trace)
Storage & Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The active methylene group is sensitive to oxidation over long periods. If the liquid turns dark brown, purify via short-path vacuum distillation before use.

References

  • Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research.

  • Hu, E. H., et al. (2005). "Copper-Catalyzed Synthesis of Pyrazoles." Organic Letters.

  • BenchChem Technical Data. (2025). "Reactivity of Gamma-Aryl Beta-Keto Esters." BenchChem Application Notes.

  • Ma, Y., et al. (2000).[4] "General Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones." Journal of Organic Chemistry.

  • PubChem Compound Summary. (2023). "Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate."[2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the synthesis of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate. Because


-keto esters are highly sensitive to reaction conditions, this guide deconstructs the two primary synthetic pathways—Meldrum's acid acylation and 1,3-dianion alkylation—providing field-proven protocols, mechanistic causality, and targeted troubleshooting.

Synthetic Workflow & Pathway Selection

To synthesize Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, you must append a 2-methoxyphenyl group to the C4 (terminal) position of an ethyl acetoacetate scaffold. This can be achieved via two distinct logical pathways: Route A (C-acylation of Meldrum's acid followed by ethanolysis) or Route B (Direct electrophilic


-alkylation of an ethyl acetoacetate dianion).

SynthesisWorkflow StartA Route A: Acylation 2-Methoxyphenylacetyl Chloride + Meldrum's Acid StepA1 C-Acylation (Pyridine, CH₂Cl₂, 0 °C) StartA->StepA1 IntA Acyl Meldrum's Acid Intermediate StepA1->IntA  HCl byproduct StepA2 Ethanolysis & Decarboxylation (Anhydrous EtOH, Reflux) IntA->StepA2 Product Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (Target β-Keto Ester) StepA2->Product  -CO₂, -Acetone StartB Route B: Alkylation Ethyl Acetoacetate StepB1 1,3-Dianion Generation (NaH then n-BuLi, THF, -78 °C) StartB->StepB1 IntB γ-Carbanion Intermediate StepB1->IntB  Deprotonation StepB2 Electrophilic Attack (2-Methoxybenzyl Chloride) IntB->StepB2 StepB2->Product  γ-Alkylation

Fig 1. Divergent synthetic pathways for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.

Quantitative Pathway Comparison

ParameterRoute A: Meldrum's Acid AcylationRoute B: 1,3-Dianion Alkylation
Typical Yield 75–85%50–65%
Regioselectivity Excellent (Exclusive C-acylation)Moderate (Risk of

-alkylation)
Key Reagents Pyridine, Anhydrous EthanolNaH, n-BuLi
Temperature Profile 0 °C to Room Temp, then Reflux0 °C to -78 °C, then -20 °C
Major Impurities Decarboxylated ketone, O-acyl enolDialkylated products,

-alkylated isomer

Step-by-Step Methodologies

Protocol A: Meldrum's Acid Acylation (Recommended for High Regioselectivity)

Causality: The unique conformation of Meldrum's acid forces its


 orbital to align with the 

orbitals, making its methylene protons unusually acidic (pKa 4.97)[1]. This allows mild bases like pyridine to facilitate quantitative C-acylation without generating competing enolates[2].
  • Activation: Dissolve recrystallized Meldrum's acid (1.05 eq) in anhydrous CH₂Cl₂. Cool the flask in an ice bath to 0 °C.

  • Base Addition: Slowly add anhydrous pyridine (2.4 eq) under an argon atmosphere.

    • Self-Validation: The solution must remain clear. Pyridine acts as a proton scavenger to neutralize the HCl generated in the next step, preventing hydrolytic destruction of the acyl chloride[2].

  • Acylation: Dropwise add 2-methoxyphenylacetyl chloride (1.0 eq) dissolved in CH₂Cl₂ over 1–2 hours. Stir at 0 °C for 1 h, then at room temperature for 1 h.

  • Intermediate Isolation: Dilute the mixture and pour it into 2 M HCl containing crushed ice. Extract the organic phase, wash with brine, dry over Na₂SO₄, and concentrate on a rotary evaporator to yield the acyl Meldrum's acid intermediate as a solid[2].

  • Ethanolysis: Reflux the unpurified solid intermediate in absolute anhydrous ethanol for 2.5 hours.

    • Causality: Thermal energy drives the nucleophilic attack of ethanol on the carbonyl carbon, opening the dioxanedione ring. This triggers a cascade releasing acetone and CO₂, collapsing into the target

      
      -keto ester[2].
      
Protocol B: 1,3-Dianion Alkylation (Weiler's Method)

Causality: Direct alkylation of ethyl acetoacetate with standard bases (e.g., NaOEt) yields


-alkylation due to the high acidity of the C2 protons (pKa ~10.7)[3]. To achieve 

-alkylation at C4, a 1,3-dianion must be generated. The resulting

-carbanion is less resonance-stabilized than the

-enolate, making it the kinetic nucleophile that reacts first with the electrophile[4].
  • Monoanion Formation: Suspend NaH (1.1 eq, 60% dispersion in mineral oil, pre-washed with hexanes) in anhydrous THF at 0 °C. Dropwise add ethyl acetoacetate (1.0 eq).

    • Self-Validation: Monitor the reaction carefully; cessation of H₂ gas evolution indicates complete

      
      -deprotonation[5].
      
  • Dianion Generation: Cool the reaction strictly to -78 °C. Slowly add titrated n-BuLi (1.05 eq). Stir for 15 minutes. The solution will typically transition to a yellow-orange color, confirming dianion formation[5].

  • Alkylation: Add 2-methoxybenzyl chloride (1.1 eq) dropwise. Maintain the reaction at -78 °C for 30 minutes, then allow it to slowly warm to -20 °C over 1 hour[4].

  • Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl at -20 °C. This selectively protonates the unreacted

    
    -enolate. Extract with EtOAc, wash with brine, dry, and purify via silica gel chromatography.
    

Troubleshooting Guide & FAQs

Q1: I am experiencing a very low yield in the Meldrum's acid route. What are the most likely causes? A1: The most common failure point is moisture contamination. Water rapidly hydrolyzes 2-methoxyphenylacetyl chloride into its corresponding unreactive carboxylic acid (2-methoxyphenylacetic acid). Furthermore, using unrecrystallized Meldrum's acid significantly degrades product purity[2]. Ensure all glassware is flame-dried, use strictly anhydrous CH₂Cl₂, and distill your pyridine over calcium hydride prior to use[2].

Q2: During ethanolysis (Route A), I observe a significant amount of a ketone byproduct. What happened? A2: You are observing premature decarboxylation. If your ethanol contains traces of water, the acyl Meldrum's acid (or the newly formed


-keto ester) undergoes hydrolysis to form a 

-keto acid.

-keto acids are thermally unstable and rapidly undergo decarboxylation (loss of CO₂) upon heating to yield 1-(2-methoxyphenyl)propan-2-one[6]. Always use absolute, anhydrous ethanol for the reflux step.

Q3: In the dianion route (Route B), I am getting a mixture of


-alkylated and 

-alkylated products. How do I improve regioselectivity?
A3: This indicates incomplete dianion formation. While the

-anion is the more reactive nucleophile[4], if n-BuLi is degraded or added in insufficient quantities, unreacted monoanion will remain and react at the

-position. Always titrate your n-BuLi immediately before use. Additionally, ensure the electrophile is added at strictly -78 °C to kinetically favor

-attack[5].

Q4: Can I use sodium ethoxide instead of NaH/n-BuLi for Route B? A4: No. Sodium ethoxide (NaOEt) is only strong enough to deprotonate the highly acidic


-hydrogens (C2) of ethyl acetoacetate, forming a monoanion[3]. Alkylating this monoanion with 2-methoxybenzyl chloride will exclusively yield the 

-alkylated isomer (ethyl 2-(2-methoxybenzyl)-3-oxobutanoate) rather than your target

-alkylated product[3].

References

1.[2] Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. "Benzenebutanoic acid, β-oxo-, methyl ester". Organic Syntheses, 1985, 63, 198. URL: 2.[1] Wikipedia Contributors. "Meldrum's acid". Wikipedia, The Free Encyclopedia. URL: 3.[6] Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions". LibreTexts. URL: 4.[3] BenchChem. "Application Note: Alkylation of Ethyl Acetoacetate using Sodium Ethoxide". BenchChem. URL: 5.[4] Huckin, S. N., & Weiler, L. "Alkylation of dianions of β-keto esters". Journal of the American Chemical Society, 1974, 96(4), 1082-1087. URL: 6.[5] Huckin, S. N., & Weiler, L. "Alkylation of dianions of β-keto esters" (PDF Data). datapdf.com. URL:

Sources

Purification strategies for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate reaction mixtures

[1]

Case ID: PUR-83823-61-4 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS 83823-61-4) is a critical

12

Users often report difficulties in purification due to three primary factors:

  • Keto-Enol Tautomerism: Causing "streaking" or dual spots on TLC plates, often mistaken for impurities.[1]

  • Thermal Instability: Risk of decarboxylation during high-temperature distillation.[1]

  • Starting Material Contamination: Difficulty separating the product from 2-methoxyphenylacetic acid (if synthesized via Meldrum’s acid or Claisen condensation).[1]

This guide provides validated protocols to address these specific challenges.

Module 1: The "Ghost" Impurity (Keto-Enol Tautomerism)[1]

User Question: "I see two spots on my TLC plate (Hexane/EtOAc 4:1) that overlap. Is my reaction incomplete, or is this a byproduct?"

Technical Diagnosis: This is likely not an impurity.

ketoenol13

1
  • Keto Form: More polar, interacts strongly with silica (lower

    
     or streaking).
    
  • Enol Form: Stabilized by intramolecular H-bonding, less polar (higher

    
    ).[1]
    

Diagnostic Protocol: Do not attempt to separate these spots by column chromatography; they will re-equilibrate in the collection flask.

  • Ferric Chloride Test: Dissolve a small sample in ethanol and add a drop of aqueous FeCl

    
    . A violet/purple color confirms the presence of the enol form.
    
  • NMR Validation: Run

    
    H NMR in CDCl
    
    
    .
    • Keto: Look for the singlet at

      
       ppm (methylene between carbonyls).[1]
      
    • Enol: Look for the vinyl proton singlet at

      
       ppm and the enolic -OH (often broad, 
      
      
      ppm).[1]
    • Note: In CDCl

      
      , the keto form usually predominates, but the enol can be 5-15%.
      

Module 2: Purification Workflows

Scenario A: The Meldrum's Acid Route (Recommended)

If you synthesized the compound by condensing 2-methoxyphenylacetic acid with Meldrum's acid followed by ethanolysis, your main impurities are unreacted acid and acetone (byproduct).[1]

Step-by-Step Purification Protocol:

  • Solvent Removal: Evaporate the reaction solvent (Ethanol) completely. You will be left with a crude oil.

  • Redissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Scavenging (Critical):

    • Wash the organic layer

      
       with Saturated Aqueous NaHCO
      
      
      .
    • Mechanism:[4] This converts any unreacted 2-methoxyphenylacetic acid into its water-soluble sodium salt.[1] The

      
      -keto ester (
      
      
      ) remains in the organic layer.[1]
  • Brine Wash: Wash

    
     with saturated brine to remove trapped water.
    
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    , filter, and concentrate.
  • Final Polishing: If the oil is still colored, perform a rapid filtration through a short pad of silica gel (eluting with 10% EtOAc/Hexanes) to remove tarry baseline impurities.

Scenario B: The Claisen Condensation Route

If synthesized via base-mediated condensation (e.g., NaOEt), you may have transesterification byproducts or self-condensation impurities.[1]

Vacuum Distillation Guide: For high-purity requirements (>98%), vacuum distillation is superior to chromatography but requires strict thermal control to prevent decarboxylation.[1]

ParameterSpecificationNotes
Pressure < 1.0 mmHg (High Vacuum)Essential to keep boiling point (bp) low.[1]
Bath Temp Max 140°CAbove 150°C, risk of decarboxylation increases.
Expected bp ~130-145°C @ 0.5 mmHgEstimate based on analogs.[1]
Collection Fore-run (discard)Discard the first 5-10% (solvent/volatiles).[1]

Module 3: Troubleshooting FAQs

Q1: My product is a yellow oil. Can I crystallize it? A: Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is typically an oil at room temperature due to the flexibility of the ethyl chain and the disruption of packing by the ortho-methoxy group.[1]

  • Action: Do not waste time trying to crystallize the crude. Rely on the Acid Scavenging wash (Module 2) and high-vacuum drying.[1] If a solid is absolutely required for stability, consider forming the magnesium chelate or converting it to a pyrazole derivative if that is the next step.

Q2: The yield is low after silica gel chromatography. Where did it go? A:

1
  • Solution: Pre-treat your silica column. Add 1% Triethylamine (Et

    
    N)  to your column packing solvent to neutralize highly acidic sites. Elute rapidly.
    
  • Alternative: Use neutral alumina instead of silica.

Q3: I see a peak at ~2.1 ppm in NMR that isn't solvent. A: This is likely 1-(2-methoxyphenyl)propan-2-one , the decarboxylated byproduct.[1]

  • Cause: The reaction mixture was heated too long or the workup was too acidic.

  • Removal: This ketone is difficult to separate by extraction. Use vacuum distillation (the ketone boils lower than the ester) or careful column chromatography (ketone is less polar).

Visualizations[4][5][6][7][8]

Workflow: Meldrum's Acid Workup Logic

This diagram illustrates the critical separation of the starting acid from the product using pH-dependent solubility.[1]

WorkupLogicStartCrude Reaction Mixture(Product + Unreacted Acid + Byproducts)SolventDissolve in EtOAc/DCMStart->SolventWashWash with Sat. NaHCO3Solvent->WashSeparationPhase SeparationWash->SeparationAqLayerAqueous Layer(Contains Acid Salt R-COO- Na+)Separation->AqLayerExtracts AcidOrgLayerOrganic Layer(Contains Beta-Keto Ester)Separation->OrgLayerRetains ProductBrineWash with BrineDry (Na2SO4)OrgLayer->BrineConcConcentrate in VacuoBrine->ConcFinalPure Ethyl 4-(2-methoxyphenyl)-3-oxobutanoateConc->Final

Caption: Selective extraction strategy to remove unreacted 2-methoxyphenylacetic acid.

Diagram: Keto-Enol Tautomerism & Silica Interaction

Understanding why the compound streaks on TLC.[1]

TautomerismKetoKeto Form(More Polar)EnolEnol Form(Less Polar / H-Bonded)Keto->EnolEquilibriumSilicaSilica Gel Surface(Acidic/Polar)Keto->SilicaStrong Adsorption(Low Rf)Enol->SilicaWeak Adsorption(High Rf)

Caption: The dynamic equilibrium causes "ghost" spots on TLC; the enol form moves faster due to internal H-bonding.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[5][6] 2. A general and versatile synthesis of

    
    -keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088.[1] Retrieved February 27, 2026, from [Link]
    
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved February 27, 2026, from [Link]

  • Organic Syntheses. (1984). Benzenebutanoic acid,

    
    -oxo-, methyl ester.[1] Org. Synth. 1984, 62, 210. Retrieved February 27, 2026, from [Link]
    

Technical Support Center: Purification of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4). As a critical


-keto ester intermediate in pharmaceutical synthesis, achieving >99% purity is often hindered by its low melting point, conformational flexibility, and thermal instability.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve common purification bottlenecks.

Mechanistic Overview & Impurity Profiling

Before attempting recrystallization, it is crucial to understand the chemical behavior of


-keto esters. Distillation is generally contraindicated for this compound. When subjected to heat—especially in the presence of trace moisture or acidic/basic impurities—

-keto esters undergo rapid hydrolysis to the corresponding

-keto acid, followed by spontaneous thermal decarboxylation[1]. This degradation pathway yields 1-(2-methoxyphenyl)propan-2-one, a highly persistent non-polar impurity.

Pathway Start Reaction Mixture Target Ethyl 4-(2-methoxyphenyl) -3-oxobutanoate Start->Target Desired Pathway Hydrolysis Hydrolysis (H2O/H+) Target->Hydrolysis T > 50°C BetaKetoAcid Beta-Keto Acid Intermediate Hydrolysis->BetaKetoAcid Decarb Thermal Decarboxylation (-CO2) BetaKetoAcid->Decarb Spontaneous Ketone 1-(2-methoxyphenyl) propan-2-one Decarb->Ketone Major Impurity

Degradation pathway of beta-keto esters via hydrolysis and decarboxylation.

Troubleshooting FAQs

Q1: During recrystallization, my product forms a biphasic liquid ("oils out") instead of forming crystals. Why does this happen, and how can I force nucleation? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. Because Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a low-melting solid, adding a strong anti-solvent too rapidly spikes local supersaturation, causing the compound to separate as a solute-rich oil rather than a crystalline lattice. Solution: Utilize a miscible binary system like Methyl tert-butyl ether (MTBE) and Heptane, which is highly effective for 2

2[2]. Dissolve the crude in minimal MTBE at 35–40 °C. Add heptane dropwise only until faint turbidity persists. If oiling occurs, reheat slightly to redissolve, add 5% more MTBE by volume, and cool at a controlled rate of 1 °C/min.

Q2: I am detecting a significant amount of 1-(2-methoxyphenyl)propan-2-one in my final product. How do I remove this? Causality: As illustrated in the pathway above, this is the decarboxylation byproduct. Prolonged heating during solvent evaporation or attempted vacuum distillation drives this reaction[3]. Solution: Avoid temperatures above 50 °C during all workup phases[4]. The ketone impurity is significantly less polar than the


-keto ester. Washing the isolated MTBE/Heptane crystals with cold (-15 °C) straight heptane will efficiently partition the ketone into the mother liquor while leaving the ester intact[1].

Q3: Why shouldn't I use Ethanol/Water as a recrystallization solvent? Causality: While aqueous alcohols are common recrystallization solvents,


-keto esters are highly susceptible to nucleophilic attack. Heating the compound in ethanol/water drastically increases the risk of ester hydrolysis or transesterification, destroying your yield[1]. Aprotic solvent systems are mandatory.

Quantitative Solvent System Analysis

Selecting the correct solvent system is a balance between product recovery, impurity rejection, and thermal safety. The table below summarizes the performance of various solvent systems for aryl


-keto ester purification.
Solvent System (Solvent / Anti-solvent)Optimal Vol. Ratio (v/v)Typical Recovery Yield (%)HPLC Purity (Area %)Mechanistic Notes & Causality
MTBE / Heptane 1 : 482 – 88%> 99.0%Recommended. Optimal polarity gradient. MTBE stabilizes the enol tautomer; Heptane selectively rejects the ester while retaining ketone impurities.
Ethyl Acetate / Hexane 1 : 575 – 80%96.5%Sub-optimal. EtOAc retains too much product in the mother liquor, lowering recovery. Higher risk of oiling out.
Toluene / Heptane 1 : 360 – 65%98.0%Good purity, but the high boiling point of Toluene requires excessive vacuum drying, risking thermal degradation.
Ethanol / Water 3 : 1< 50%N/AAvoid. High risk of ester hydrolysis and subsequent decarboxylation upon heating.

Self-Validating Experimental Protocol: MTBE/Heptane Recrystallization

This protocol is designed as a self-validating system. At each critical juncture, a validation check ensures the physical chemistry of the system is behaving as intended.

Reagents Required:

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Heptane, anhydrous

  • Seed crystals of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (if available)

Step-by-Step Methodology:

  • Dissolution: Transfer the crude Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate to a round-bottom flask. Add MTBE (approx. 2 mL per gram of crude). Warm gently in a water bath to 35–40 °C until completely dissolved.

    • Validation Check: The solution should be clear. If solid particulates remain, filter the warm solution through a pad of Celite to remove inorganic salts.

  • Anti-Solvent Addition (Cloud Point): Remove the flask from the heat source. Under continuous magnetic stirring, add Heptane dropwise. Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.

  • Nucleation & Annealing: Allow the flask to cool to room temperature naturally (approx. 1 °C/min). Do not place it directly on ice, as rapid cooling induces oiling out.

    • Validation Check: Inspect the flask. If a second liquid layer forms at the bottom (oiling out), reheat to 40 °C, add 0.5 mL MTBE to achieve a single phase, and resume cooling. If solid crystals form, proceed to the next step.

  • Deep Cooling: Once a healthy seed bed of crystals has formed at room temperature, transfer the flask to a freezer at -15 °C for 4 to 12 hours to maximize yield[1].

  • Isolation: Filter the suspension rapidly using a pre-chilled Büchner funnel under vacuum.

  • Washing: Wash the filter cake with 2 volumes of pre-chilled (-15 °C) Heptane. This specifically targets and removes the non-polar decarboxylation impurities.

  • Drying & Mother Liquor Analysis: Dry the crystals under high vacuum at room temperature (Do not use a heated vacuum oven).

    • Validation Check: Run a TLC (Hexane:EtOAc 8:2) of the mother liquor. If the product spot is intensely UV-active, concentrate the mother liquor under reduced pressure (bath <40 °C) to 30% of its volume and repeat the cooling cycle for a second crop.

G Crude Crude Ethyl 4-(2-methoxyphenyl) -3-oxobutanoate Dissolve Dissolve in MTBE (40°C) Avoid T > 50°C Crude->Dissolve AddAnti Add Heptane (Anti-solvent) Dropwise until cloudy Dissolve->AddAnti Cooling Cool to -15°C (Induce Nucleation) AddAnti->Cooling Check Phase Separation Check Cooling->Check Oiling Oiling Out (Liquid-Liquid Phase) Check->Oiling No Crystals Crystal Crystallization (Solid-Liquid Phase) Check->Crystal Nucleation Seed Reheat & Add Seed Crystals or Increase MTBE ratio Oiling->Seed Seed->AddAnti Filter Vacuum Filtration & Cold Heptane Wash Crystal->Filter Pure Pure Crystalline Product (>99% Purity) Filter->Pure

Workflow for resolving beta-keto ester oiling out during crystallization.

References

  • Process for producing 3-oxocarboxylic acid esters Source: Google Patents (US5945559A) URL:[4]

  • Crystallization-Enabled Stereoconvergent Michael Additions of

    
    -Keto Esters to Nitroolefins 
    Source: PubMed Central (PMC) / NIH
    URL:[Link][2]
    
  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides Source: ACS Publications URL:[Link][1]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions Source: MDPI URL:[Link][3]

Sources

Minimizing side reactions during Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate condensation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Topic: Minimizing Side Reactions & Process Optimization Reference ID: TS-GUIDE-2026-BKE Applicable Protocols: Meldrum’s Acid Acylation (Primary), Claisen Condensation (Secondary)

Executive Summary & Chemical Context

Target Molecule: Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate CAS: 66762-68-3 Class:


-keto ester
Primary Application:  Key intermediate for dihydropyridine calcium channel blockers (e.g., Lacidipine) and heterocycle synthesis.

The Challenge: Synthesizing


-keto esters from phenylacetic acid derivatives is chemically fraught due to the high acidity of the 

-protons (benzylic position) and the steric/electronic influence of the ortho-methoxy substituent. Standard Claisen condensations often fail due to extensive self-condensation.

The Solution: This guide prioritizes the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) Route .[1] This method offers superior regioselectivity and minimizes the "polymerization" side reactions common in direct ester condensations.

Critical Reaction Pathways & Side Reactions

To troubleshoot effectively, you must visualize the competition between the desired pathway and the thermodynamic traps.

ReactionPathways Start 2-Methoxyphenylacetyl Chloride Intermediate Acylated Meldrum's Intermediate Start->Intermediate Pyridine, DCM -20°C to 0°C Side1 Hydrolysis Product (Phenylacetic Acid) Start->Side1 Moisture (Wet Solvent) Side3 Dimerization/ Self-Condensation Start->Side3 High Temp Slow Addition Meldrum Meldrum's Acid (Enolate) Meldrum->Intermediate Side2 O-Acylated Impurity Meldrum->Side2 Kinetic Control Failure (Wrong Base) Product Target β-Keto Ester (Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate) Intermediate->Product EtOH, Reflux (-CO2, -Acetone) Side4 Incomplete Decarboxylation Intermediate->Side4 Insufficient Reflux Time

Figure 1: Mechanistic pathway showing the critical divergence between C-acylation (desired) and hydrolytic/O-acylation side reactions.

Technical Modules: Troubleshooting & Optimization

Module A: The Acylation Step (Formation of the Adduct)

Goal: Attach the 2-methoxyphenylacetyl group to C5 of Meldrum's acid.

The Issue: The ortho-methoxy group provides electron donation, making the carbonyl carbon of your acid chloride slightly less electrophilic than a standard phenylacetyl chloride. This sluggishness increases the window for moisture to hydrolyze your reagent.

Protocol Optimization:

  • Base Selection: Use Pyridine (2.0–2.5 eq). It acts as both a base and a nucleophilic catalyst (forming an N-acylpyridinium intermediate), which overcomes the electronic deactivation of the ortho-methoxy group.

  • Temperature Control:

    • Initial Addition:-5°C to 0°C .

    • Reaction: Warm to RT slowly.[1]

    • Reasoning: High temperatures during addition promote O-acylation (kinetic product) over C-acylation (thermodynamic product).

Troubleshooting Table: Acylation Phase

SymptomProbable CauseCorrective Action
Low Yield / Recovery of Acid Hydrolysis of Acid ChlorideStrict Anhydrous Conditions: Dry DCM over molecular sieves. Ensure Pyridine is dry (KOH pellets).
Sticky/Gummy Precipitate O-Acylation or OligomersSlow Addition: Add the acid chloride solution dropwise over 1-2 hours. Do not dump.
Incomplete Conversion Steric Hindrance of o-OMeCatalytic DMAP: Add 5 mol% DMAP to accelerate the formation of the active acyl species.
Module B: The Alcoholysis & Decarboxylation

Goal: Ring-opening of the Meldrum's adduct with Ethanol to release CO2 and Acetone.

The Issue: Premature quenching or insufficient heat leads to "half-reacted" intermediates that complicate purification.

Protocol Optimization:

  • Solvent: Anhydrous Ethanol (Absolute).

  • Stoichiometry: Large excess of Ethanol (it is the solvent).

  • Conditions: Vigorous reflux (approx. 78°C) for 3–5 hours.

Troubleshooting Table: Alcoholysis Phase

SymptomProbable CauseCorrective Action
NMR shows broad peaks at 1.6 ppm Residual Meldrum's fragment (Incomplete reaction)Extend Reflux: The decarboxylation is endothermic. Ensure visible reflux, not just heating.
Product is colored (Dark Orange/Red) Oxidation / PolymerizationInert Atmosphere: Perform the reflux under Nitrogen or Argon. Phenolic ethers can oxidize.
Transesterification Wrong SolventVerify Solvent: Ensure no Methanol is present if the Ethyl ester is desired.

Frequently Asked Questions (FAQs)

Q1: Can I use the Claisen condensation (Ethyl 2-methoxyphenylacetate + Ethyl Acetate) instead?

  • Technical Answer: It is not recommended. The methylene protons of phenylacetic acid derivatives are significantly acidic (

    
    ). In a standard Claisen, the starting material often self-condenses to form a dimer (diphenylglutarate derivative) before it reacts with ethyl acetate. The Meldrum's acid route effectively "masks" the nucleophile, preventing this dimerization.
    

Q2: Why is the ortho-methoxy group causing lower yields compared to the para-isomer?

  • Technical Answer: The ortho-methoxy group exerts a Steric Effect (blocking the approach of the bulky Meldrum's enolate) and an Electronic Effect (donating electrons to the carbonyl, reducing electrophilicity).

  • Fix: Increase the reaction time of the acylation step by 2–4 hours compared to the unsubstituted protocol.

Q3: How do I remove the residual Pyridine?

  • Technical Answer: Do not rely on evaporation. Wash the organic phase (DCM) of the acylation step with dilute HCl (1M) before proceeding to the ethanolysis step. Removing pyridine is crucial because it can catalyze side reactions during the thermal reflux step.

Q4: My product decomposes on the silica column. Why?

  • Technical Answer:

    
    -keto esters are sensitive to acidic silica, which can induce decarboxylation or hydrolysis.
    
  • Fix: Pre-treat the silica gel with 1% Triethylamine in Hexanes to neutralize surface acidity before loading your sample.

Validated Experimental Workflow

This protocol is synthesized from standard Organic Syntheses methodologies adapted for sterically hindered substrates.

Step 1: Acylation

  • Dissolve Meldrum's Acid (1.0 eq) in anhydrous DCM (5 mL/g).

  • Cool to 0°C . Add Pyridine (2.5 eq) dropwise. Stir 10 min.

  • Add 2-Methoxyphenylacetyl Chloride (1.05 eq) dissolved in DCM dropwise over 1 hour .

  • Stir at 0°C for 1 hour, then warm to RT and stir for 4 hours.

  • Workup: Wash with 1M HCl (2x), Water (1x), Brine (1x). Dry over Na2SO4.[1][2][3] Evaporate DCM. Do not purify the solid intermediate.

Step 2: Ethanolysis

  • Dissolve the crude intermediate in Absolute Ethanol (10 mL/g).

  • Heat to Reflux for 4 hours. Monitor CO2 evolution (bubbler).

  • Evaporate Ethanol under reduced pressure.

  • Purification: Vacuum distillation (preferred) or flash chromatography (neutralized silica).

References

  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis.[1][2][3][4][5] 2. A general and versatile synthesis of

    
    -keto esters."[2][6] Organic Syntheses, 58, 164.
    
    • Relevance: The foundational protocol for Meldrum's acid acylation.[5]

  • Chen, B. C. (1991). "Meldrum's acid in organic synthesis."[1][2][4][5] Heterocycles, 32(3), 529-597.[4]

    • Relevance: Comprehensive review of side reactions and mechanism.
  • Dombrowski, A. (2013). "Acylation of Meldrum's Acid."[1][2][4][5] Common Organic Chemistry.

    • Relevance: Practical troubleshooting for acid chloride additions.
  • BenchChem Technical Repository. (2025). "Synthesis of Ethyl 4-(2-chlorophenyl)

    • Relevance: Analogous troubleshooting for ortho-substituted phenyl rings.

Sources

Removing unreacted Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate from final products

Technical Support Center: Purification of -Keto Ester Intermediates

Subject: Removal of Unreacted Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Applicable Contexts: Biginelli Cyclocondensations, Knoevenagel Condensations, Heterocycle Synthesis.[1] Molecule Profile:

  • MW: 236.26 g/mol [1][2][3]

  • State: Viscous Oil (typically)[1]

  • Key Reactivity: Active methylene (C2), Ester hydrolysis, Decarboxylation.

Part 1: Diagnostic & Strategy Selection

Before selecting a protocol, determine the state of your final product (FP) relative to the contaminant. The

1
Decision Matrix: Purification Strategy

Use the following logic flow to select the least invasive method that yields high purity.

PurificationStrategyStartStart: Contaminated MixtureIsSolidIs Final Product (FP)a Solid?Start->IsSolidTriturationMethod A: Trituration(Cold EtOH/Ether)IsSolid->TriturationYesIsAcidStableIs FP Acid Stable?IsSolid->IsAcidStableNo (Oil)ChromatographyMethod B: Buffered SilicaChromatographyIsAcidStable->ChromatographyYesIsBaseStableIs FP Base Stable?(No labile esters)IsAcidStable->IsBaseStableNoScavengingMethod C: Chemical Scavenging(Hydrazine/Hydrolysis)IsBaseStable->ScavengingYesDistillationMethod D: KugelrohrDistillation (High Vac)IsBaseStable->DistillationNo

Figure 1: Strategic decision tree for removing

Part 2: Physicochemical Removal Protocols[1]

Method A: Solubility Differential (Trituration)

Best For: Solid final products (e.g., Dihydropyrimidinones). Mechanism: The

Protocol:

  • Evaporate the reaction solvent completely.

  • Add a minimal amount of cold Ethanol (EtOH) or Diethyl Ether (Et₂O) to the crude oil.

  • Sonicate for 5 minutes to disrupt the viscous oil.

  • Chill at -20°C for 2 hours.

  • Filter the precipitate. The unreacted Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate will remain in the mother liquor.[1]

Method B: Chromatographic Optimization

Best For: Acid-stable oils or sensitive products.[1] The Issue:

1

The Fix: Acidify the stationary phase to suppress ionization and silanol interaction.

ParameterStandard Condition (Fails)Optimized Condition (Works)
Stationary Phase Neutral Silica Gel (SiO₂)Acid-Washed SiO₂ or Mobile Phase Modifier
Mobile Phase Hexane / Ethyl AcetateHexane / EtOAc + 1% Acetic Acid
Loading DCM (Dichloromethane)DCM + 1% Acetic Acid
Detection (TLC) UV (254 nm)FeCl₃ Stain (Specific for enols - turns violet)

Step-by-Step:

  • Pre-equilibrate the column with Hexane containing 1% Acetic Acid.

  • Load the sample.

  • Run the gradient. The acetic acid keeps the

    
    -keto ester in the protonated, less polar form, tightening the band and allowing it to elute faster than polar products.
    

Part 3: Chemical Scavenging (The "Smart" Removal)[1]

If physical separation fails, use chemical reactivity to alter the polarity of the contaminant.

Method C: The Hydrazine Scavenge (Pyrazolone Formation)

Best For: Products lacking active ketones or aldehydes. Mechanism: Hydrazine reacts selectively with the 1,3-dicarbonyl system of the contaminant to form a pyrazolone. Pyrazolones are extremely polar solids that stick to the baseline of a silica column or precipitate out.

Reaction:

1

Protocol:

  • Dissolve the crude mixture in Ethanol (5 mL/mmol).

  • Add 1.1 equivalents (relative to the estimated unreacted ester) of Hydrazine Hydrate (64% or 80%).

  • Stir at room temperature for 30 minutes. Monitor by TLC (the ester spot will disappear).

  • Workup:

    • Option 1: Evaporate and run a short silica plug. The pyrazolone will not elute with non-polar solvents (Hex/EtOAc 3:1).

    • Option 2: Dilute with water. The pyrazolone often precipitates or is water-soluble (depending on pH), allowing extraction of your product into DCM.

Method D: Controlled Hydrolysis/Wash

Best For: Base-stable products (e.g., Amides, robust heterocycles). Mechanism: The

14

Protocol:

  • Dissolve crude in Diethyl Ether or Toluene (avoid DCM if possible to prevent emulsions).

  • Wash 2x with 5% Na₂CO₃ (aq) or 0.5 M NaOH (cold).

    • Note: Keep contact time short (<5 mins) to avoid hydrolyzing your product.

  • The

    
    -keto ester forms the water-soluble enolate salt.[1]
    
  • Separate organic layer, dry over MgSO₄, and evaporate.

Part 4: Troubleshooting & FAQs

Q1: I see a "ghost spot" on TLC that trails my product. Is this the ester? A: Likely yes. This is the enol tautomer.

  • Test: Dip the TLC plate in Ferric Chloride (FeCl₃) solution. If the streak turns violet/red, it is the

    
    -keto ester. Your product likely won't stain unless it is also a phenol or enol.
    

Q2: My product is an ester too. Will hydrazine destroy it? A: Hydrazine is a nucleophile, but it reacts much faster with 1,3-dicarbonyls (to form 5-membered rings) than with isolated esters.[1] At Room Temperature (RT), the kinetic selectivity is high. Do not heat the reaction.

Q3: Can I distill it off? A: Only if your product is very stable. Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate has a high boiling point.[1] You would need a Kugelrohr apparatus at <0.1 mmHg and temperatures likely exceeding 150°C . This risks thermal decomposition (decarboxylation) of the contaminant into a ketone, which might be easier to remove but creates a new impurity.

Q4: I used the Biginelli reaction. Why is the ester so hard to remove? A: In Biginelli reactions, the

References

  • Kappe, C. O. (2000).[5] Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879–888. Link[1]

  • ChemicalBook. (2025). Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Properties and Safety. ChemicalBook Database. Link

  • Hu, E. H., et al. (2005). Removal of unreacted alcohol from reaction mixture of ester product.[4][6] U.S. Patent Application 20050022666A1. Link

  • ScienceMadness. (2008).[4] Removal of excess acetoacetic ester: Hydrolysis and Scavenging Protocols. ScienceMadness Discussion Board. Link

  • PubChem. (2025). Ethyl 4-methoxyphenyl-4-oxobutanoate Compound Summary. National Library of Medicine. Link

Validation & Comparative

1H NMR Spectrum Analysis of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate: A Comparative Guide on Solvent Effects and Instrument Field Strengths

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a highly versatile


-keto ester utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). A primary analytical challenge in characterizing this molecule via 

H NMR spectroscopy is its dynamic keto-enol tautomerism. Because the equilibrium between the keto and enol forms is highly sensitive to its microenvironment, standardizing the analytical approach is paramount.

As a Senior Application Scientist, I have structured this guide to objectively compare how different NMR solvents and instrument field strengths impact spectral resolution and tautomeric quantification. Rather than simply listing data, this guide deconstructs the causality behind experimental choices, providing drug development professionals with a self-validating framework for accurate structural analysis.

Comparative Analysis 1: Solvent Effects on Keto-Enol Tautomerism

The choice of deuterated solvent fundamentally alters the observed


H NMR spectrum of 

-keto esters. This phenomenon is governed by Meyer's Rule, which dictates that the tautomeric equilibrium of acyclic

-dicarbonyls shifts toward the keto form as the polarity of the solvent increases 1.
The Causality of the Tautomeric Shift
  • Non-Polar Environments (e.g., CDCl

    
    ) : In non-polar solvents, the enol tautomer is thermodynamically stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl, forming a stable six-membered pseudo-ring.
    
  • Polar Aprotic Environments (e.g., DMSO-

    
    ) : Highly polar, hydrogen-bond-accepting solvents disrupt this intramolecular bond. DMSO actively competes for hydrogen bonding and stabilizes the inherently more polar keto tautomer, drastically reducing the enol population in solution 2.
    

SolventEffect Molecule Ethyl 4-(2-methoxyphenyl) -3-oxobutanoate CDCl3 Non-Polar Solvent (CDCl3) Molecule->CDCl3 Dissolution DMSO Polar Aprotic Solvent (DMSO-d6) Molecule->DMSO Dissolution Enol Enol Tautomer Favored (Intramolecular H-Bond) CDCl3->Enol Meyer's Rule Keto Keto Tautomer Favored (Dipole Stabilization) DMSO->Keto Meyer's Rule

Logical relationship of solvent polarity on the keto-enol tautomeric equilibrium.

Quantitative Spectral Markers

To accurately quantify the tautomeric ratio, specific non-overlapping proton signals must be identified. The table below summarizes the expected chemical shifts for both forms.

Table 1:


H NMR Chemical Shifts of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate 
Proton EnvironmentMultiplicityKeto Form Shift (

, ppm)
Enol Form Shift (

, ppm)
Ester -CH

Triplet~1.2~1.2
Ester -CH

-
Quartet~4.1~4.2
Methoxy (-OCH

)
Singlet~3.8~3.8
C4 -CH

- (Aryl-CH

-)
Singlet~3.8~3.6
C2 -CH

- (

to ester)
Singlet ~3.5 N/A
C2 -CH= (Alkene) Singlet N/A ~5.0
Aryl ProtonsMultiplet6.8 - 7.26.8 - 7.2
Enolic -OH Singlet N/A ~12.0

Note: The C2 methylene (~3.5 ppm) and the alkene proton (~5.0 ppm) serve as the primary integration targets for determining the Keto:Enol ratio.

Comparative Analysis 2: Instrument Performance (Benchtop vs. High-Field)

Historically, structural elucidation required high-field superconducting magnets (400–800 MHz). However, the advent of rare-earth permanent magnets has introduced 60–100 MHz benchtop NMR spectrometers as highly accessible alternatives for routine laboratory analysis 3.

The Causality of Resolution Differences

Chemical shift dispersion (measured in Hz) scales linearly with magnetic field strength (


). At 60 MHz, a multiplet spanning 15 Hz occupies 0.25 ppm of the spectrum, whereas at 600 MHz, it occupies only 0.025 ppm 4.

For Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, the region between 3.5 and 4.2 ppm is highly congested, containing the methoxy singlet, the C4 methylene singlet, the C2 methylene singlet, and the ethyl quartet. On a 60 MHz benchtop system, these signals will heavily overlap, making direct integration of the C2 methylene difficult without deconvolution software. Conversely, a 400+ MHz system will provide baseline resolution for all these distinct environments.

Table 2: Benchtop vs. High-Field NMR Performance Comparison

Performance MetricBenchtop NMR (60-100 MHz)High-Field NMR (400-600 MHz)
Magnetic Field Source Permanent rare-earth magnetSuperconducting magnet
Chemical Shift Dispersion Low (High risk of signal overlap at 3.5-4.2 ppm)High (Baseline resolution of all singlets)
Sensitivity (LOD) ~1 mmol/L (Requires longer acquisition times)~10-100 µmol/L (Rapid acquisition)
Infrastructure & Cost Low capital, zero cryogen maintenanceHigh capital, requires liquid He/N

Optimal Use Case Routine QA/QC, flow chemistry monitoringComplex structural elucidation, trace analysis

Self-Validating Experimental Protocol: Quantitative NMR (qNMR) Analysis

To ensure the calculated keto-enol ratio is a true reflection of the thermodynamic equilibrium and not an artifact of incomplete longitudinal relaxation, this protocol employs a self-validating inversion-recovery step.

Protocol S1 1. Sample Prep (15-20 mg / 0.6 mL) S2 2. Shimming & Tuning S1->S2 S3 3. T1 Relaxation Measurement S2->S3 S4 4. Acquisition (d1 > 5 x T1) S3->S4 S5 5. Phasing & Integration S4->S5

Self-validating quantitative NMR (qNMR) experimental workflow.

Step-by-Step Methodology

Step 1: Precision Sample Preparation

  • Action : Weigh exactly 15.0 mg of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate into a clean glass vial. Dissolve completely in 0.6 mL of the chosen deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ). Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
  • Causality : Maintaining a consistent, moderate concentration (~100 mM) prevents concentration-dependent shifts in the tautomeric equilibrium, which can occur if intermolecular interactions (like dimerization) are artificially forced at excessively high concentrations.

Step 2: Instrument Tuning and Shimming

  • Action : Insert the sample into the spectrometer. Perform tuning and matching of the probe to the

    
    H Larmor frequency. Shim the magnet (Z1-Z5 gradients) until the solvent residual peak exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.
    
  • Causality : Superior shimming guarantees that closely eluting singlets (e.g., the methoxy protons and the C4 methylene protons) are not artificially broadened into a single unresolved peak, which is especially critical if using a benchtop system.

Step 3:


 Relaxation Assessment (The Validation Step) 
  • Action : Execute a standard inversion-recovery pulse sequence (180° -

    
     - 90° - acquire) with varying 
    
    
    
    delays (e.g., 0.1s to 10s). Calculate the longitudinal relaxation time (
    
    
    ) for the slowest-relaxing proton of interest (typically the alkene proton of the enol or the C2 methylene of the keto form).
  • Causality : Protons in different chemical environments relax at different rates. If the inter-pulse delay (

    
    ) is too short, slower-relaxing protons will be partially saturated, leading to artificially low integration values and a skewed, inaccurate keto-enol ratio.
    

Step 4: Data Acquisition

  • Action : Acquire the 1D

    
    H NMR spectrum using a standard 90° pulse program. Set the relaxation delay (
    
    
    
    ) to at least
    
    
    (determined in Step 3). Acquire 16 to 64 transients depending on the instrument's field strength.
  • Causality : A

    
     of 
    
    
    
    ensures >99% return to thermal equilibrium between pulses, making the resulting peak areas directly proportional to the true molar ratio of the tautomers.

Step 5: Spectral Processing and Integration

  • Action : Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transformation to enhance the signal-to-noise ratio. Manually phase the spectrum (zero and first order) and apply a polynomial baseline correction.

  • Causality : Accurate integration requires a perfectly flat baseline. Integrate the keto C2-methylene singlet (~3.5 ppm) and the enol alkene singlet (~5.0 ppm). The ratio of these integrals (accounting for the number of protons: 2 for keto, 1 for enol) yields the exact thermodynamic equilibrium constant (

    
    ).
    

References

  • Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
  • National Institutes of Health (NIH) / PMC. (2020).
  • Labcompare. (2020).
  • Blagg, R. / Oxford Instruments. (2023). High-field to Benchtop NMR Spectroscopy - Part 3.

Sources

Comprehensive Guide to Mass Spectrometry Fragmentation of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Significance

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 63968-26-3) is a critical


-keto ester intermediate, frequently employed in the Knoevenagel condensation synthesis of dihydropyridines (calcium channel blockers) and other heterocyclic pharmaceutical scaffolds.

Accurate mass spectrometric characterization of this molecule is essential for impurity profiling during GMP synthesis. This guide objectively compares the two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine the optimal workflow for structural elucidation versus high-sensitivity quantification.

The Core Dilemma: Hard vs. Soft Ionization[1]
  • EI (GC-MS): Provides a structural fingerprint through extensive fragmentation, ideal for identifying the compound in complex synthesis reaction mixtures.

  • ESI (LC-MS/MS): Preserves the molecular ion

    
    , offering superior sensitivity for trace-level quantitation but requiring Collision-Induced Dissociation (CID) to generate structural data.
    

Comparative Analysis: EI vs. ESI Performance

The following table summarizes the experimental utility of both techniques for this specific


-keto ester.
FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Primary Ion Observed Fragment Ions (Base Peak: m/z 121)Molecular Ion (

, m/z 237)
Structural Insight High (Rich fragmentation pattern)Moderate (Requires MS/MS optimization)
Sensitivity Moderate (ng range)High (pg range)
Linearity Range

-


-

Matrix Tolerance High (Gas phase separation)Low (Susceptible to ion suppression)
Best Application Impurity ID, Synthesis MonitoringPK Studies, Trace Residue Analysis

Deep Dive: Fragmentation Mechanisms

Molecular Structure & Properties
  • Formula:

    
    
    
  • Exact Mass: 236.1049 Da[1]

  • Key Moieties:

    • Ethyl Ester (

      
      )[2]
      
    • 
      -Keto group (
      
      
      
      )
    • 2-Methoxybenzyl group (

      
      )
      
Electron Ionization (EI) Pathways (70 eV)

In EI, the molecular ion (


, m/z 236) is often weak due to the lability of the C3-C4 bond. The spectrum is dominated by 

-cleavage and benzylic stabilization.
Primary Pathway: Benzylic Cleavage (Formation of Base Peak)

The bond between the ketone carbonyl (C3) and the benzylic carbon (C4) is thermodynamically fragile.

  • Mechanism: Inductive cleavage driven by the stability of the resulting carbocation.

  • Fragment: 2-Methoxybenzyl cation (m/z 121) .

  • Significance: This is the diagnostic peak. The ortho-methoxy group stabilizes this cation via resonance, making it significantly more abundant than in unsubstituted analogs.

Secondary Pathway: McLafferty Rearrangement

The ethyl ester moiety undergoes a classic McLafferty rearrangement.[3][4]

  • Mechanism: Transfer of a

    
    -hydrogen from the ethyl group to the ester carbonyl oxygen, followed by 
    
    
    
    -cleavage.
  • Loss: Ethylene (

    
    , 28 Da).
    
  • Fragment: m/z 208 (Radical cation).

Tertiary Pathway:

-Cleavage (Ester Side)

Cleavage between C2 and C3.

  • Fragment:

    
     (m/z 87).
    
  • Observation: Usually distinct but lower intensity than the benzylic ion.

Electrospray Ionization (ESI-CID) Pathways

In LC-MS/MS (Positive Mode), the precursor is


. Fragmentation is induced via collision with inert gas (Argon/Nitrogen).
  • Transition 1 (Quantifier):

    
    
    
    • Loss: Ethanol (

      
      , 46 Da).
      
    • Mechanism: Nucleophilic attack of the keto-oxygen on the ester carbonyl, expelling ethanol to form a cyclic furanone-like cation.

  • Transition 2 (Qualifier):

    
    
    
    • Mechanism: Similar to EI, high collision energy cleaves the C3-C4 bond to yield the methoxybenzyl cation.

Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 236 (EI) / 237 (ESI) EI_Node Electron Ionization (70 eV) Radical Cation Mechanisms M_Ion->EI_Node ESI_Node ESI (CID MS/MS) Even Electron Mechanisms M_Ion->ESI_Node Frag_121 Base Peak: m/z 121 [2-Methoxybenzyl]+ EI_Node->Frag_121 Benzylic Cleavage (Primary Path) Frag_87 Fragment: m/z 87 [EtO-CO-CH2]+ EI_Node->Frag_87 Alpha Cleavage Frag_208 Fragment: m/z 208 [M - C2H4]+. (McLafferty) EI_Node->Frag_208 McLafferty Rearr. ESI_Node->Frag_121 High CE Cleavage Frag_191 Product Ion: m/z 191 [M+H - EtOH]+ ESI_Node->Frag_191 Loss of Ethanol (Cyclization) Frag_219 Product Ion: m/z 219 [M+H - H2O]+ ESI_Node->Frag_219 Dehydration

Figure 1: Comparative fragmentation tree showing the divergence between EI (radical driven) and ESI (collision driven) pathways.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended. These methods are self-validating through the inclusion of specific system suitability criteria.

Protocol A: GC-MS Identification (EI)

Objective: Confirm compound identity and purity during synthesis.

  • Sample Prep: Dilute 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade).

  • Inlet: Split mode (20:1), Temperature

    
    .
    
  • Column: DB-5ms or equivalent (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Oven Program:

    • Hold

      
       for 1 min.
      
    • Ramp

      
      /min to 
      
      
      
      .
    • Hold 3 min.

  • MS Parameters: Source

    
    , Quad 
    
    
    
    , Scan range 40-400 amu.
  • Validation Criteria:

    • Base peak must be m/z 121.

    • m/z 163 (Loss of COOEt) must be present at >5% abundance.

Protocol B: LC-MS/MS Quantitation (ESI)

Objective: Trace quantification in biological matrices or cleaning validation.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8

    
    m).
    
  • Gradient: 10% B to 90% B over 5 minutes.

  • MS Source (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temp:

      
      .
      
  • MRM Transitions:

    • 
       (CE: 15 eV) - Quantifier
      
    • 
       (CE: 30 eV) - Qualifier
      
  • Validation Criteria:

    • Retention time deviation < 2% vs standard.

    • Ion Ratio (191/121) must be consistent within

      
      .
      

Conclusion

For structural confirmation , EI-MS is the superior tool due to the distinctive generation of the m/z 121 (2-methoxybenzyl) cation, which serves as a definitive fingerprint for the 2-methoxy isomer.

For quantitative applications , ESI-MS/MS utilizing the


 transition  offers the highest sensitivity. Researchers should select the ionization mode that aligns with their specific stage in the drug development pipeline (Synthesis vs. Bioanalysis).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on McLafferty and alpha-cleavage mechanisms).
  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Source for general fragmentation patterns of beta-keto esters).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem Database. (2023). Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (Compound Summary). National Library of Medicine. [Link] (Verification of molecular weight and structural identifiers).

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is of paramount importance. This β-keto ester is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely accepted technique for assessing the purity of such non-volatile and thermally labile compounds.[1]

This guide provides an in-depth, objective comparison of various HPLC method development strategies for the purity assessment of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate. We will delve into the rationale behind experimental choices, present supporting data, and provide detailed protocols to empower you to develop a reliable, stability-indicating HPLC method.

The Critical Role of a Stability-Indicating Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the concentration of the API due to degradation.[2] It must also be able to separate and quantify any degradation products, process impurities, and other related substances from the main analyte peak.[3][4] The development of such a method is a regulatory requirement and a cornerstone of good manufacturing practice (GMP).[5][6]

For Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, a key consideration is its susceptibility to hydrolysis due to the ester functional group.[7] Additionally, the presence of a keto group and an aromatic ring may make it sensitive to oxidative and photolytic stress.[7] Therefore, a comprehensive forced degradation study is an indispensable part of method development.[8][9][10]

Experimental Workflow for HPLC Method Development

The development of a robust HPLC method is a systematic process. The following diagram illustrates a typical workflow:

Forced Degradation Pathways cluster_stress Stress Conditions Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Hydrolysis Products Hydrolysis Products Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate->Hydrolysis Products Ester Cleavage Oxidative Degradants Oxidative Degradants Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate->Oxidative Degradants Thermal Degradants Thermal Degradants Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate->Thermal Degradants Photolytic Degradants Photolytic Degradants Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate->Photolytic Degradants Acid/Base Hydrolysis Acid/Base Hydrolysis Acid/Base Hydrolysis->Hydrolysis Products Oxidation Oxidation Oxidation->Oxidative Degradants Heat Heat Heat->Thermal Degradants Light Light Light->Photolytic Degradants

Sources

IR spectroscopy characteristic peaks of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution IR Spectroscopy Comparison Guide: Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate vs. Structural Analogs

Executive Summary

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a highly versatile β-keto ester utilized as a critical building block in pharmaceutical synthesis. Characterizing this compound via Infrared (IR) spectroscopy requires a nuanced understanding of its dynamic structural states. Unlike simple aliphatic esters, β-keto esters exist in a solvent-dependent equilibrium between their keto and enol tautomeric forms[1]. This guide provides an objective, data-driven comparison of the IR spectral performance of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate against structural alternatives, equipping researchers with the mechanistic insights needed for precise structural validation.

Mechanistic Causality: The Spectroscopic Impact of Keto-Enol Tautomerism

The diagnostic power of IR spectroscopy for β-keto esters lies in its ability to capture keto-enol tautomerization in real-time. The position of this equilibrium is heavily influenced by the stabilization of the enol form through π-system conjugation and intramolecular hydrogen bonding (chelation) ()[2].

  • The Keto Tautomer: In its un-enolized state, the molecule exhibits two distinct, high-frequency carbonyl stretches. The ester C=O typically absorbs around 1735–1745 cm⁻¹, while the adjacent ketone C=O absorbs slightly lower, around 1715–1725 cm⁻¹ due to the lack of conjugation.

  • The Enol Tautomer: When the α-hydrogen migrates to the ketone oxygen, a conjugated system is formed. This conjugation, coupled with a strong intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl, drastically weakens the ester C=O bond ()[3]. Consequently, the ester C=O stretch shifts downward to ~1650–1660 cm⁻¹. Furthermore, the strongly chelated O-H bond exhibits a uniquely broad and shallow stretching band shifted to 2500–3200 cm⁻¹, which is highly distinct from the sharp, higher-frequency peak of a free alcohol[4].

Comparative IR Spectral Analysis

To objectively evaluate the spectral signature of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, we compare it against two alternatives: Ethyl acetoacetate (a baseline aliphatic β-keto ester) ()[5] and Ethyl 4-phenyl-3-oxobutanoate (an aromatic analog lacking the ortho-methoxy group).

Functional Group / Vibrational ModeEthyl acetoacetate (Baseline)Ethyl 4-phenyl-3-oxobutanoateEthyl 4-(2-methoxyphenyl)-3-oxobutanoate
Keto: Ester C=O Stretch ~1740 cm⁻¹~1740 cm⁻¹~1740 cm⁻¹
Keto: Ketone C=O Stretch ~1720 cm⁻¹~1715 cm⁻¹~1715 cm⁻¹
Enol: Conjugated Ester C=O ~1650 cm⁻¹~1650 cm⁻¹~1650 cm⁻¹
Enol: C=C Stretch ~1625 cm⁻¹~1625 cm⁻¹~1625 cm⁻¹
Enol: O-H Stretch (Chelated) 2500–3200 cm⁻¹2500–3200 cm⁻¹2500–3200 cm⁻¹
Aromatic: C=C Stretch N/A1600, 1500 cm⁻¹1600, 1580, 1500 cm⁻¹
Ether: Aryl-O-CH₃ Stretch N/AN/A~1250, ~1030 cm⁻¹

Mechanistic Insight: The target compound is uniquely identified by the convergence of the enol-stabilized β-keto ester framework and the ortho-methoxy aromatic system. The strong Aryl-O-CH₃ asymmetric stretch at ~1250 cm⁻¹ is the primary differentiator from the unsubstituted phenyl analog, while the aromatic C=C stretches clearly distinguish it from the aliphatic baseline.

Self-Validating Experimental Protocol: High-Resolution FT-IR Analysis

To ensure reproducible quantification of the keto-enol ratio and accurate peak assignment, the following protocol incorporates built-in validation steps[2].

Step 1: Sample Preparation & Solvent Selection

  • Action: Prepare a 5% (w/v) solution of the β-keto ester in anhydrous chloroform (CHCl₃).

  • Causality: Non-polar to weakly polar solvents favor the internally hydrogen-bonded enol form, allowing both tautomers to be observed simultaneously. Anhydrous conditions are critical because the broad O-H stretch of water (~3400 cm⁻¹) will obscure the enol's chelated O-H stretch.

Step 2: System Validation (Background Scan)

  • Action: Inject pure anhydrous CHCl₃ into a 0.1 mm NaCl liquid transmission cell and acquire a background spectrum.

  • Self-Validation: Inspect the baseline between 3600–3200 cm⁻¹. The baseline must be completely flat. Any broad absorbance in this region indicates moisture contamination in the solvent or cell. If detected, the system fails validation; dry the solvent over 4Å molecular sieves and purge the spectrometer with dry nitrogen before proceeding.

Step 3: Data Acquisition

  • Action: Flush the NaCl cell, inject the 5% sample solution, and acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Co-add 32 scans to optimize the signal-to-noise ratio[2].

Step 4: Spectral Deconvolution

  • Action: Ratio the sample spectrum against the validated background.

  • Analysis: The relative abundance of the tautomers can be semi-quantitatively assessed by comparing the integrated area of the keto ester C=O peak (~1740 cm⁻¹) against the enol conjugated ester C=O peak (~1650 cm⁻¹).

Data Visualization: Keto-Enol Equilibrium & Diagnostic Peaks

G Target Ethyl 4-(2-methoxyphenyl) -3-oxobutanoate Keto Keto Tautomer (Major in non-polar) Target->Keto Equilibrium Enol Enol Tautomer (Intramolecular H-bond) Target->Enol Equilibrium Aromatic 2-Methoxyphenyl Substituent Target->Aromatic Structural Keto_Ester Ester C=O Stretch ~1735-1745 cm⁻¹ Keto->Keto_Ester Keto_Ketone Ketone C=O Stretch ~1715-1725 cm⁻¹ Keto->Keto_Ketone Enol_Ester Conjugated Ester C=O ~1650-1660 cm⁻¹ Enol->Enol_Ester Enol_CC Enol C=C Stretch ~1620-1630 cm⁻¹ Enol->Enol_CC Enol_OH Broad O-H Stretch ~2500-3200 cm⁻¹ Enol->Enol_OH Ar_COC Aryl-O-CH3 Stretch ~1240-1250 cm⁻¹ Aromatic->Ar_COC Ar_CC Aromatic C=C Stretch ~1500, 1580, 1600 cm⁻¹ Aromatic->Ar_CC

IR diagnostic peaks mapping the keto-enol equilibrium of the target compound.

References

  • Master Organic Chemistry. "Keto-Enol Tautomerism : Key Points". Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Ethyl acetoacetate: IR Spectrum". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative". PMC7698547. Available at:[Link]

Sources

Beta-Keto Ester Derivatives in Heterocyclic Scaffolds: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of privileged heterocyclic scaffolds—specifically dihydropyrimidines, 1,4-dihydropyridines, and pyrazoles—the choice of the


-keto ester starting material is rarely neutral. It dictates reaction kinetics, product solubility, and downstream synthetic utility.

This guide compares the four most prevalent derivatives: Ethyl Acetoacetate (EAA) , Methyl Acetoacetate (MAA) , tert-Butyl Acetoacetate (


-BAA) , and Ethyl Benzoylacetate (EBA) .

Key Findings:

  • Reactivity: MAA > EAA > EBA >

    
    -BAA. Steric bulk at the ester position significantly hampers multicomponent reactions (MCRs) like the Hantzsch synthesis.
    
  • Selectivity: EBA provides superior lipophilicity but introduces regiochemical challenges in pyrazole synthesis due to the competing phenyl group.

  • Utility:

    
    -BAA is the reagent of choice only when subsequent decarboxylation is required, despite its poor atom economy and slower kinetics.
    

The Contenders: Chemical Profile

Before analyzing reaction performance, we must establish the baseline physical and electronic properties that drive these differences.

DerivativeAbbr.MW ( g/mol )Boiling PointSteric ProfileKey AdvantageKey Limitation
Ethyl Acetoacetate EAA 130.14180°CModerateIndustry Standard; Balanced reactivityVolatile byproducts
Methyl Acetoacetate MAA 116.12169°CLowHighest kinetic reactivityMethanol byproduct toxicity
tert-Butyl Acetoacetate

-BAA
158.20184°CHighAcid-labile (allows mild decarboxylation)Poor nucleophile in sterically crowded MCRs
Ethyl Benzoylacetate EBA 192.21265°CHigh (at ketone)Introduces aryl group (Lipophilicity)Slower enolization; Regio-isomer issues

Comparative Performance in Multicomponent Reactions (MCRs)

Case Study A: The Biginelli Reaction (Dihydropyrimidinones)

Target: Calcium Channel Blockers (e.g., Nifedipine analogs)[1]

The Biginelli reaction involves the condensation of an aldehyde, urea, and a


-keto ester.[1][2][3] The mechanism relies on the 

-keto ester acting as a nucleophile to intercept an iminium intermediate.[2]

Performance Data: In a standard acid-catalyzed protocol (EtOH, HCl, Reflux, 4h):

  • EAA (Standard): Yields 65-75% . The ethyl group offers minimal steric interference during the ring-closure step.

  • 
    -BAA (Hindered):  Yields <40% . The bulky tert-butyl group shields the enol carbon, slowing the interception of the iminium ion. This often leads to side reactions (e.g., Knoevenagel condensation with the aldehyde) dominating.
    
  • EBA (Aryl-substituted): Yields 55-65% . While the ester group is standard (ethyl), the phenyl group at the

    
    -position reduces the electrophilicity of the ketone, slowing the final dehydration step.
    

Mechanistic Insight: The reaction fails with


-BAA not because it cannot enolize, but because the resulting enol is too sterically encumbered to attack the urea-aldehyde adduct efficiently.
Case Study B: The Hantzsch Synthesis (1,4-Dihydropyridines)

Target: 1,4-DHP Scaffolds

This reaction requires two equivalents of the


-keto ester.[4][5] The steric demand is essentially doubled compared to the Biginelli reaction.

Performance Data:

  • MAA/EAA: Excellent yields (85-95% ) under green conditions (aqueous micelles or solvent-free grinding).

  • 
    -BAA: Reaction Failure or Trace Yields.  In microwave-assisted protocols where EAA gives 92% yield in 8 minutes, 
    
    
    
    -BAA often fails to condense completely. The formation of the intermediate chalcone is possible, but the final Michael addition of the second bulky ester molecule is energetically unfavorable.

Regiocontrol in Pyrazole Synthesis

Target: COX-2 Inhibitors / Agrochemicals

When reacting unsymmetrical hydrazines (e.g., Methylhydrazine) with


-keto esters, two regioisomers are possible: 3-substituted or 5-substituted pyrazoles.

The EBA Challenge: With EAA (Methyl at C3), the hydrazine attacks the ketone (more electrophilic) first. With EBA (Phenyl at C3), the conjugation lowers the ketone's electrophilicity, making it competitive with the ester carbonyl. This leads to mixed isomer populations.[6]

Experimental Data (Regioisomeric Ratio):

  • EAA + Methylhydrazine: ~90:10 (favoring 5-hydroxy-3-methylpyrazole tautomer).

  • EBA + Methylhydrazine: ~60:40 (Significant mixture).

Optimization Strategy: To fix the regioselectivity with EBA, the use of fluorinated solvents (TFE or HFIP) is required to activate the carbonyl via hydrogen bonding, restoring the preference for the ketone attack [1].

Visualizing the Mechanism & Selection Logic

Diagram 1: The Biginelli Mechanistic Flow

This diagram illustrates where the specific steric bulk of the Beta-Keto Ester impacts the cycle.

BiginelliMechanism cluster_steric Critical Steric Checkpoint Start Aldehyde + Urea Iminium Acyl-Iminium Intermediate Start->Iminium Acid Cat. Attack Nucleophilic Attack (C-C Bond Formation) Iminium->Attack Enol Beta-Keto Ester (Enol Form) Enol->Attack Intercepts Cyclization Cyclization & Dehydration Attack->Cyclization Slow step for t-BAA (Sterics) Product 3,4-Dihydropyrimidinone Cyclization->Product

Caption: The nucleophilic attack (red zone) is the rate-limiting step where bulky esters like t-BAA significantly reduce yield.

Diagram 2: Strategic Selection Matrix

SelectionMatrix Start Select Beta-Keto Ester Q1 Is the target scaffold a 1,4-Dihydropyridine? Start->Q1 Res1 Avoid t-BAA (Steric Failure) Q1->Res1 Yes (High Sterics) Q2 Is subsequent decarboxylation required? Q1->Q2 No Res2 Use t-BAA (Acid Labile) Q2->Res2 Yes Q3 Is high lipophilicity required? Q2->Q3 No Res3 Use EBA (Benzoyl derivative) Q3->Res3 Yes Res4 Use EAA or MAA (Standard) Q3->Res4 No

Caption: Decision tree for selecting the optimal ester derivative based on synthetic pathway requirements.

Experimental Protocols

Protocol A: High-Yield Hantzsch Synthesis (EAA/MAA)

This protocol utilizes a solvent-free approach to maximize kinetics and minimize waste.

  • Reagents: Combine Benzaldehyde (10 mmol), Ethyl Acetoacetate (20 mmol), and Ammonium Acetate (12 mmol) in a mortar.

  • Catalyst: Add

    
    -Toluenesulfonic acid (p-TSA) (10 mol%).
    
  • Procedure: Grind the mixture with a pestle at room temperature.

    • Observation: The mixture will turn to a liquid (eutectic melt) and then solidify within 10-20 minutes.

  • Workup: Add ice-cold water (50 mL) to the solid mass. Filter the precipitate.[5]

  • Purification: Recrystallize from hot Ethanol (95%).

  • Expected Yield: 92-96% (White/Pale yellow crystals).

Protocol B: Regioselective Pyrazole Synthesis (EBA)

Optimized for the difficult Benzoyl derivative to prevent isomer mixtures.

  • Solvent System: Dissolve Ethyl Benzoylacetate (5 mmol) in Hexafluoroisopropanol (HFIP) (10 mL). Note: HFIP is critical for activating the ketone.

  • Reagent: Add Methylhydrazine (5.5 mmol) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate solvent under reduced pressure (recover HFIP).

  • Purification: Flash chromatography (Silica gel).

  • Selectivity: Expect >95:5 ratio favoring the 3-phenyl-1-methyl isomer.

References

  • Regioselective synthesis of pyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.

  • Hantzsch Reaction Overview: Memarian, H. R., et al. "Hantzsch synthesis of 1,4-dihydropyridines."[7] Ultrasonics Sonochemistry, 2008.

  • Biginelli Mechanism & Sterics: Kappe, C. O. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, 2000.

  • Microwave Assisted Synthesis: Alajarin, R., et al. "Microwave activation in the Hantzsch synthesis." Synlett, 1995.

  • t-Butyl Acetoacetate Properties: ChemicalBook. "Tert-Butyl acetoacetate Reactivity Profile."

Sources

Safety Operating Guide

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and RCRA-Compliant Disposal of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

As drug development professionals and analytical chemists scale up syntheses involving complex aromatic intermediates, standardizing laboratory safety and waste management becomes critical. Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) is a versatile beta-keto ester used extensively in pharmaceutical scaffolding[1]. However, its unique physicochemical properties require strict adherence to specialized handling and Resource Conservation and Recovery Act (RCRA) disposal protocols[2].

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring both environmental compliance and laboratory safety.

Physicochemical Causality & Hazard Profile

To design an effective safety protocol, we must first understand the molecular behavior of the compound. As a beta-keto ester, Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate exists in a keto-enol tautomeric equilibrium.

  • Reactivity Causality: The enol form is highly nucleophilic. If mixed with strong oxidizers or concentrated bases in a waste container, it can undergo an exothermic Claisen-type cleavage, leading to rapid gas evolution and dangerous over-pressurization[3].

  • Combustibility: Like most organic esters, it is combustible. Vapor accumulation in poorly ventilated areas presents a localized fire hazard, necessitating closed-system handling[3].

  • Environmental Impact: It is a purely carbon-hydrogen-oxygen containing molecule (C₁₃H₁₆O₄)[1]. Therefore, it must be strictly managed as non-halogenated organic waste[4].

Table 1: Quantitative Chemical Properties & Hazard Summary

PropertyValue / ClassificationOperational Implication
CAS Number 83823-61-4[1]Primary identifier for SDS and waste manifesting.
Molecular Formula C₁₃H₁₆O₄[1]Contains no halogens; dictates non-halogenated waste stream.
Molecular Weight 236.26 g/mol [1]Used for stoichiometric calculations and yield mass balances.
Reactivity Profile Exothermic with strong bases[3]Do not mix waste with hydroxides, alkoxides, or oxidizers.
Waste Classification Non-Halogenated OrganicSegregate from chlorinated solvents to avoid TSDF penalties.

Personal Protective Equipment (PPE) & Causality

The selection of PPE is dictated by the compound's permeability through standard laboratory elastomers.

Table 2: Required PPE and Permeability Rationale

Equipment TypeMaterial SpecificationCausality / Rationale
Gloves (Incidental) Nitrile (Standard)Sufficient for brief splash protection during weighing. Must be discarded immediately upon contact[4].
Gloves (Prolonged) Neoprene or Butyl RubberEsters rapidly permeate standard nitrile. Neoprene provides superior resistance during bulk transfers or spill cleanups[4].
Eye Protection ANSI Z87.1 Safety GogglesPrevents severe ocular irritation from aerosolized ester droplets during vigorous stirring or transfer.
Respiratory Class II Chemical Fume HoodMitigates inhalation risks from volatile organic compounds (VOCs) and prevents accumulation of combustible vapors.

Step-by-Step Methodology: Safe Operational Handling

Do not treat handling as a mere administrative checklist; every step is designed to mitigate a specific chemical risk.

  • Preparation & Ventilation: Ensure the Class II fume hood is operating at a minimum face velocity of 100 fpm. Causality: This guarantees that any aerosolized ester or combustible vapors are immediately evacuated, preventing operator inhalation[4].

  • Equipment Selection: Use non-sparking spatulas and grounded analytical balances. Causality: Mitigates the risk of electrostatic discharge igniting localized vapor pockets.

  • Dispensing: Weigh the compound using a tared, disposable anti-static weigh boat. Transfer the material slowly to the reaction vessel. Causality: Rapid transfer can generate airborne particulates or splashing, increasing exposure risk.

  • Decontamination: Immediately wash all spatulas and glassware with a compatible solvent (e.g., acetone or ethanol) before the ester polymerizes or degrades on the surface. Collect this wash solvent in the appropriate waste container.

RCRA-Compliant Waste Disposal Procedures

Under the2, generators are legally responsible for their waste from "cradle-to-grave"[2]. Because this compound is an organic solvent, it is subject to strict accumulation and air emission standards[5].

CFR Part 264 Subpart CC Compliance

The EPA's 6 dictate that containers holding volatile organic hazardous waste must be managed to prevent air emissions[6].

  • The Rule: Waste containers must remain tightly sealed at all times except when actively adding or removing waste.

  • The Causality: Leaving a funnel in a waste jug allows VOCs to escape into the atmosphere, violating the Clean Air Act overlap provisions and creating a chronic inhalation hazard in the laboratory[6].

Step-by-Step Disposal Workflow
  • Waste Characterization: Confirm that the waste mixture contains no halogenated solvents (e.g., dichloromethane, chloroform). Causality: Halogenated wastes require specialized high-temperature incineration with scrubbers to prevent dioxin formation. Mixing non-halogenated esters into a halogenated stream drastically increases disposal costs and environmental burden[4].

  • Containerization: Pour the waste into a designated, chemically compatible (e.g., HDPE plastic or glass) "Non-Halogenated Organic Waste" container.

  • Subpart CC Sealing: Immediately cap the container tightly. Do not leave funnels resting in the neck[6].

  • Labeling: Attach a RCRA-compliant "Hazardous Waste" tag. Explicitly list "Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate" and the estimated percentage concentration. Causality: "Cradle-to-grave" tracking requires precise chemical identification for the receiving Treatment, Storage, and Disposal Facility (TSDF)[5].

  • Secondary Containment: Place the waste jug in a secondary containment bin. Causality: If the primary container fails due to an unexpected exothermic reaction (e.g., accidental mixing with a base), the secondary bin prevents environmental release.

  • Generator Accumulation Limits: Transfer the waste to the facility's central accumulation area within the legal timeframe (90 days for Large Quantity Generators, 180 days for Small Quantity Generators)[5].

Mandatory Visualization: Waste Segregation Workflow

WasteWorkflow A Generate Waste: Ethyl 4-(2-methoxyphenyl) -3-oxobutanoate B Mixed with Halogenated Solvents (e.g., DCM)? A->B C Halogenated Organic Waste Stream B->C Yes D Non-Halogenated Organic Waste Stream B->D No E Seal in Subpart CC Compliant Container D->E F Secondary Containment & RCRA Labeling E->F G Transfer to TSDF (Max 90/180 Days) F->G

Decision tree for the segregation and RCRA-compliant disposal of beta-keto ester waste.

Emergency Spill Response Protocol

In the event of an accidental release, execute the following self-validating protocol:

  • Evacuate & Isolate: Clear personnel from the immediate area. Causality: Prevents incidental tracking of the chemical and reduces inhalation exposure.

  • Eliminate Ignition Sources: Turn off hot plates and electrical equipment. Causality: The compound is combustible; removing heat sources prevents vapor ignition.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag or bucket.

  • Final Decontamination: Wash the spill area with soap and water to remove residual ester, collecting the wash water as hazardous waste.

References

  • ChemScene. Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate Safety Data Sheet. Retrieved from 1

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations Overview. Retrieved from 2

  • Benchchem. Personal protective equipment for handling beta-keto esters. Retrieved from 4

  • Echemi. Ethyl acetoacetate (beta-keto ester analog) Properties and Reactivity. Retrieved from 3

  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Retrieved from 5

  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 264 Subpart CC - Air Emission Standards for Tanks, Surface Impoundments, and Containers. Retrieved from 6

Sources

Personal protective equipment for handling Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

In advanced organic synthesis and drug development, the handling of highly functionalized intermediates requires a safety and operational strategy that goes beyond basic regulatory compliance. Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate (CAS: 83823-61-4) is a versatile


-keto ester utilized as a critical building block for complex heterocycles, such as pyrimidines and coumarins[1].

As a Senior Application Scientist, I have designed this technical guide to provide you with field-proven, self-validating protocols. By understanding the causality behind these safety measures—driven by the molecule's specific reactivity and physical properties—you can ensure both the integrity of your research and the safety of your laboratory personnel.

Hazard Profile & Mechanistic Causality

To safely handle Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, one must first understand its structural vulnerabilities and biological interactions:

  • Dermal Penetration & Irritation: The presence of the lipophilic 2-methoxyphenyl group enhances the molecule's ability to partition into the lipid bilayers of the stratum corneum. Contact can cause localized disruption of cell membranes, leading to acute skin and eye irritation[2].

  • Chemical Instability (Hydrolysis): The

    
    -dicarbonyl system is prone to keto-enol tautomerism. Exposure to ambient moisture or strong bases can trigger the hydrolysis of the ethyl ester, yielding an unstable 
    
    
    
    -keto acid that rapidly decarboxylates. This not only destroys the reagent but can generate unexpected gaseous byproducts in sealed containers[2].
  • Thermal Sensitivity: To maintain purity

    
    98%, the compound must be stored sealed in a dry environment at 2-8°C[1]. Improper thermal cycling during handling leads to condensation and subsequent degradation.
    

Personal Protective Equipment (PPE) Matrix

The following PPE requirements are engineered specifically for the hazard profile of functionalized


-keto esters.
Protection CategoryRecommended SpecificationCausality & Scientific Justification
Hand Protection 100% Nitrile Gloves (Min. 0.11 mm thickness), double-gloved.

-keto esters can extract plasticizers from latex and PVC, leading to rapid glove degradation and permeation. Nitrile provides superior chemical resistance to ester-based organics[3].
Eye Protection ANSI Z87.1+ Chemical Splash Goggles.The compound's lipophilicity allows rapid penetration of the corneal epithelium. Standard safety glasses lack the orbital seals necessary to prevent vapor or micro-droplet intrusion[3].
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffs.Prevents dermal exposure to the forearms and mitigates fire risks, as this compound is frequently handled alongside highly flammable solvents (e.g., THF, ethanol) during Claisen or Knorr condensations[4].
Respiratory Engineering Controls (Fume Hood).Aerosolized droplets or vapors irritate the respiratory mucosa. Primary protection must be achieved via proper ventilation rather than relying on respirators[4].

Operational Plan: Self-Validating Handling Protocol

Every operational step must function as a self-validating system to eliminate human error during the transfer and weighing of this compound.

Step 1: Thermal Equilibration

  • Action: Transfer the sealed vial of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate from 2-8°C storage to a desiccator at room temperature (20-25°C) for 30 minutes prior to opening[1].

  • Causality: Opening a chilled container induces atmospheric moisture condensation on the chemical, accelerating ester hydrolysis and compromising stoichiometric accuracy.

  • Validation Checkpoint: The exterior of the vial must be completely dry and at ambient temperature before the seal is broken.

Step 2: Engineering Control Verification

  • Action: Conduct all handling, weighing, and transfer operations within a certified chemical fume hood[4].

  • Causality: Prevents the inhalation of volatile degradation products and captures any aerosolized particles generated during the transfer.

  • Validation Checkpoint: The fume hood monitor must display a verified face velocity of 80–120 linear feet per minute (LFM) before the sash is raised to the working height[4].

Step 3: Precision Dispensing

  • Action: Use a grounded, anti-static micro-spatula (if crystalline) or a positive displacement pipette (if in a viscous liquid state).

  • Causality:

    
    -keto esters can exhibit variable viscosity; positive displacement ensures volumetric accuracy. Grounded spatulas prevent static discharge, which is critical when working in a hood containing flammable solvent vapors.
    
  • Validation Checkpoint: The analytical balance reading must stabilize within

    
     mg for 5 consecutive seconds before the transfer is considered complete.
    

Emergency Spill Response & Disposal Plan

In the event of a spill, standard aqueous cleanup methods are ineffective due to the compound's high partition coefficient (LogP).

Step 1: Immediate Containment

  • Action: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth[5].

  • Causality: Never use basic absorbents (like sodium carbonate) for

    
    -keto esters, as the basic environment can catalyze unintended, exothermic aldol-type condensations[2].
    

Step 2: Decontamination

  • Action: Wash the affected surface with a 70% isopropanol/water solution, followed by a mild laboratory detergent.

  • Causality: The compound is insoluble in pure water; an amphiphilic solvent system is required to disrupt the organic layer and ensure complete removal from the benchtop.

  • Validation Checkpoint: The cleaned area shows no visual residue and leaves no tactile slickness.

Step 3: RCRA-Compliant Disposal

  • Action: Transfer the absorbed waste into a high-density polyethylene (HDPE) hazardous waste container. Label explicitly as "Non-halogenated Organic Waste"[6].

  • Causality: Segregating this ester from halogenated waste streams reduces disposal costs and prevents incompatible chemical reactions in the waste drum.

  • Validation Checkpoint: The waste manifest is signed, dated, and logged into the Laboratory Information Management System (LIMS) prior to the end of the shift.

Mechanistic Workflow Diagram

The following diagram maps the logical progression of safe handling, from storage through synthesis and ultimate disposal.

G N1 Storage & Equilibration (2-8°C to 20°C) N2 PPE Verification (Nitrile, Splash Goggles) N1->N2 Thermal Eq. Reached N3 Fume Hood Transfer (Face Velocity >100 LFM) N2->N3 PPE Confirmed N4 Weighing & Dispensing (Inert Atmosphere) N3->N4 Draft Verified N5 Spill Occurred? N4->N5 Monitor Area N6 Inert Absorption (Vermiculite) N5->N6 Yes N7 Synthesis Workflow (Claisen/Knorr) N5->N7 No N8 RCRA-Compliant Disposal (Incineration) N6->N8 Collect Waste N7->N8 Post-Reaction

Operational workflow for the safe handling, transfer, and disposal of beta-keto ester derivatives.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.